5-Bromo-2-benzyloxy-6-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methyl-6-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXCAMWLXQQRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563271 | |
| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126717-60-0 | |
| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-benzyloxy-6-methylpyridine: A Technical Guide for Drug Discovery Professionals
CAS Number: 126717-60-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-benzyloxy-6-methylpyridine is a halogenated and benzylated pyridine derivative that serves as a key intermediate in organic synthesis. Its structural features, particularly the presence of a reactive bromine atom and a versatile benzyloxy group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of this compound in the field of drug discovery, with a focus on its role as a precursor for kinase inhibitors.
Core Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure and data available from commercial suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂BrNO | [1] |
| Molecular Weight | 278.14 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage | Room Temperature, in a dry, sealed container | [1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
Note: Detailed experimental values for melting point, boiling point, and spectral data are not consistently available in the public domain. Researchers should rely on analytical data from their specific batches of this compound. For comparison, the related compound 5-Bromo-2-methylpyridine is a solid with a melting point of 32-36 °C.
Synthesis and Experimental Protocols
Plausible Synthetic Route: Williamson Ether Synthesis
The synthesis would likely proceed in two main steps:
-
Synthesis of the Precursor: 5-Bromo-6-methylpyridin-2-ol. This can be synthesized from commercially available starting materials through methods such as the diazotization of 2-amino-5-bromo-6-methylpyridine followed by hydrolysis.
-
Benzylation: The reaction of 5-Bromo-6-methylpyridin-2-ol with benzyl bromide in the presence of a suitable base to form the desired ether.
Detailed Experimental Protocol (Plausible Method)
Materials:
-
5-Bromo-6-methylpyridin-2-ol
-
Benzyl bromide
-
Sodium hydride (NaH) or a milder base such as potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone as the solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a solution of 5-Bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. If using potassium carbonate, the reaction is typically performed in acetone at reflux.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Diagram of the Synthetic Workflow:
Applications in Drug Discovery
Halogenated pyridines are established as valuable scaffolds in medicinal chemistry. The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The 2-benzyloxy-6-methylpyridine core is a common feature in molecules designed to target protein kinases.[2] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3] Small molecule kinase inhibitors that compete with ATP for binding to the kinase active site often incorporate heterocyclic scaffolds like the one provided by this intermediate.[4]
Role as a Kinase Inhibitor Precursor
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves:
-
Cross-Coupling: Reaction at the bromine position to introduce a larger, often aromatic or heteroaromatic, moiety. This group can be designed to interact with specific regions of the kinase active site.
-
Debenzylation: Removal of the benzyl protecting group to reveal the 2-hydroxypyridine or 2-pyridone tautomer. This is often a key step as the resulting N-H or O-H group can form critical hydrogen bond interactions with the "hinge" region of the kinase.
-
Further Functionalization: Modification of other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Representative Signaling Pathway: MAPK/ERK Pathway
Given the prevalence of pyridine-based scaffolds in oncology drug discovery, a relevant signaling pathway to consider is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in cancer and is a major target for kinase inhibitors.[5]
Diagram of the MAPK/ERK Signaling Pathway:
In this pathway, a kinase inhibitor derived from a precursor like this compound could be designed to target key kinases such as Raf or MEK, thereby blocking the downstream signaling that leads to aberrant cell proliferation and survival.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. While detailed physicochemical data for this specific compound is sparse, its structural motifs are highly relevant to the synthesis of biologically active molecules, particularly small molecule kinase inhibitors. The synthetic accessibility and the versatility of its reactive handles make it an attractive starting point for the generation of novel therapeutic candidates. Further research into the synthesis and application of this compound is warranted to fully explore its potential in medicinal chemistry.
References
5-Bromo-2-benzyloxy-6-methylpyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-2-benzyloxy-6-methylpyridine, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. The document outlines its key molecular identifiers and presents a logical synthesis workflow based on established chemical principles.
Core Molecular Data
The fundamental molecular and chemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₁₂BrNO | [1][2][3] |
| Molecular Weight | 278.14 g/mol | [1][2][3][4] |
| CAS Number | 126717-60-0 | [1][2][3][4] |
| MDL Number | MFCD12406109 | [1][3] |
| SMILES Code | BrC1=C(N=C(C=C1)OCC2=CC=CC=C2)C | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Logical Synthesis Workflow
A plausible synthetic pathway would involve the following key transformations:
-
Pyridine Ring Formation : Synthesis of a 2-hydroxy-6-methylpyridine precursor.
-
Bromination : Introduction of a bromine atom at the 5-position of the pyridine ring through electrophilic aromatic substitution.
-
O-Alkylation (Williamson Ether Synthesis) : Reaction of the hydroxyl group with benzyl bromide to form the final benzyloxy ether.
The following diagram illustrates this logical workflow.
Caption: Logical workflow for the synthesis of this compound.
Experimental Considerations
Based on general procedures for the synthesis of related brominated pyridine derivatives, the following experimental details are pertinent:
-
Bromination : The bromination of pyridine rings is often achieved using N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-Dimethylformamide (DMF). The reaction is typically performed at a controlled temperature, often starting at 0°C and gradually warming to room temperature. Progress can be monitored by Thin Layer Chromatography (TLC).
-
O-Alkylation : The Williamson ether synthesis is a standard method for forming ethers. This reaction involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, benzyl bromide). Anhydrous conditions are crucial for the success of this step.
Researchers should adapt and optimize these general procedures based on the specific reactivity of the substrates and intermediates involved. Careful monitoring and purification at each step are essential to achieve a high yield of the desired product.
References
Structural Analysis of 5-Bromo-2-benzyloxy-6-methylpyridine: A Data-Driven Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Initial Investigation Reveals Limited Publicly Available Data for 5-Bromo-2-benzyloxy-6-methylpyridine
Predictive Structural and Spectroscopic Data
Based on the analysis of similar brominated and benzyloxy-substituted pyridines, the following tables provide predicted and comparative data for this compound.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shifts (ppm): δ 8.30-8.40 (d, 1H, H-4), 7.50-7.60 (d, 1H, H-3), 7.20-7.40 (m, 5H, Ar-H of benzyl), 5.30-5.40 (s, 2H, O-CH₂-Ph), 2.40-2.50 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shifts (ppm): δ 160-165 (C-2), 150-155 (C-6), 140-145 (C-4), 135-140 (Ar-C of benzyl), 128-130 (Ar-CH of benzyl), 115-120 (C-3), 110-115 (C-5), 70-75 (O-CH₂-Ph), 20-25 (CH₃). |
| FT-IR (KBr, cm⁻¹) | Predicted Vibrational Frequencies: 3050-3100 (Ar C-H stretch), 2900-3000 (Alkyl C-H stretch), 1580-1600 (C=N stretch), 1450-1500 (C=C stretch), 1200-1300 (C-O stretch), 1000-1100 (C-Br stretch). |
| Mass Spectrometry (EI) | Predicted m/z: [M]⁺ at ~291/293 (due to Br isotopes), with significant fragments corresponding to loss of benzyl (~91) and bromine. |
Proposed Synthesis and Characterization Protocols
While a specific protocol for the synthesis of this compound was not found, a plausible synthetic route can be devised based on established methodologies for similar pyridine derivatives.
Proposed Synthesis Workflow
A potential synthetic pathway could involve the benzylation of a corresponding hydroxypyridine precursor.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Reaction Setup: To a solution of 5-Bromo-2-hydroxy-6-methylpyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization Protocol
-
Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR analysis, a KBr pellet can be prepared or the sample can be analyzed as a thin film. For mass spectrometry, dissolve a small amount of the sample in a suitable volatile solvent.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR Spectroscopy: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Logical Relationship for Structural Elucidation
The structural confirmation of the synthesized compound would follow a logical workflow, integrating data from various spectroscopic techniques.
Caption: Logical workflow for the structural elucidation of the target compound.
Conclusion and Future Directions
While a detailed structural analysis of this compound is hampered by the current lack of publicly available experimental data, this guide provides a predictive framework based on analogous compounds. The proposed synthetic and characterization protocols offer a starting point for researchers aiming to synthesize and study this molecule. Further experimental work is necessary to definitively determine its crystallographic structure, and spectroscopic properties, and to explore its potential biological activities. The synthesis and subsequent analysis of this compound could be a valuable endeavor for those in the fields of medicinal chemistry and materials science.
Technical Guide: Spectroscopic Profile of 5-Bromo-2-benzyloxy-6-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Compound Identification
| Property | Value |
| Chemical Name | 5-Bromo-2-(benzyloxy)-6-methylpyridine |
| CAS Number | 126717-60-0[1] |
| Molecular Formula | C₁₃H₁₂BrNO |
| Molecular Weight | 278.14 g/mol [2] |
| Structure | A pyridine ring substituted with a bromo, a benzyloxy, and a methyl group. |
Predicted Spectral Data & Interpretation
The following sections detail the expected spectral characteristics based on the structure of 5-Bromo-2-benzyloxy-6-methylpyridine.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data Summary
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.6 - 7.8 | Doublet | 1H | Pyridine-H (position 4) |
| ~ 7.3 - 7.5 | Multiplet | 5H | Phenyl-H (benzyloxy group) |
| ~ 6.7 - 6.9 | Doublet | 1H | Pyridine-H (position 3) |
| ~ 5.4 | Singlet | 2H | -O-CH₂-Ph |
| ~ 2.5 | Singlet | 3H | Pyridine-CH₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Expected ¹³C NMR Data Summary
| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|---|
| ~ 160 | C=N (Pyridine C2) |
| ~ 155 | C-CH₃ (Pyridine C6) |
| ~ 145 | C-H (Pyridine C4) |
| ~ 137 | Quaternary C (Phenyl C1') |
| ~ 128 - 129 | C-H (Phenyl C2', C3', C4', C5', C6') |
| ~ 115 | C-H (Pyridine C3) |
| ~ 110 | C-Br (Pyridine C5) |
| ~ 70 | -O-CH₂-Ph |
| ~ 24 | Pyridine-CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data Summary
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H | Aromatic |
| 2950 - 2850 | C-H | Aliphatic (CH₂ and CH₃) |
| 1600 - 1450 | C=C / C=N | Aromatic Ring / Pyridine Ring |
| 1250 - 1000 | C-O | Ether |
| 750 - 550 | C-Br | Alkyl Halide |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data
| m/z Value | Interpretation |
|---|---|
| 277 / 279 | [M]⁺ Molecular ion peak (characteristic isotopic pattern for Bromine) |
| 198 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in a 400 or 500 MHz NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width is 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Typical spectral width is 0-220 ppm.
-
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic method like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound.
Synthesis Context
The synthesis of this compound would typically involve the benzylation of the corresponding hydroxypyridine. A plausible synthetic route starts from 5-bromo-6-methylpyridin-2-ol. The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) followed by reaction with benzyl bromide to form the benzyloxy ether. Purification is then carried out, commonly by column chromatography, before spectroscopic characterization to confirm the structure and purity of the final product.
References
5-Bromo-2-benzyloxy-6-methylpyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted pyridines are a critical class of heterocyclic compounds in organic synthesis and medicinal chemistry. The unique electronic properties conferred by the pyridine ring, combined with the reactivity of various substituents, make them versatile building blocks for novel molecules. 5-Bromo-2-benzyloxy-6-methylpyridine incorporates a bromine atom, a benzyloxy group, and a methyl group on the pyridine core, each influencing its physicochemical properties. This guide will delve into the expected solubility and stability of this compound, offering insights for its application in scientific research.
Predicted Physicochemical Properties
While experimental data for the target molecule is scarce, we can infer its general properties from related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₃H₁₂BrNO | Based on chemical structure |
| Molecular Weight | 278.15 g/mol | Based on chemical structure |
| Appearance | Likely a solid at room temperature | Similar substituted pyridines are solids[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP | Not available (Predicted to be high) | Presence of lipophilic benzyl and bromo groups |
Solubility Profile
The solubility of this compound is expected to be low in aqueous solutions and higher in organic solvents.
Aqueous Solubility
The parent compound, bromopyridine, is only slightly miscible with water[2]. The presence of the large, nonpolar benzyloxy group and the methyl group in this compound will further decrease its affinity for water, leading to very poor aqueous solubility. The pyridine nitrogen can be protonated at low pH, which might slightly increase solubility, but the overall effect is expected to be minimal due to the steric hindrance from the adjacent benzyl ether and methyl groups.
Organic Solvent Solubility
It is anticipated that this compound will exhibit good solubility in a range of common organic solvents.
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | Polar protic solvent, mismatch with nonpolar molecule[2] |
| Methanol | Soluble | Polar protic organic solvent |
| Ethanol | Soluble | Polar protic organic solvent |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent |
| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent |
| Dichloromethane (DCM) | Soluble | Nonpolar organic solvent |
| Chloroform | Soluble | Nonpolar organic solvent |
| Ethyl Acetate | Soluble | Moderately polar organic solvent |
| Toluene | Soluble | Nonpolar aromatic solvent |
| Hexanes | Sparingly Soluble to Insoluble | Nonpolar aliphatic solvent |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents.
Thermal Stability
The benzyloxy-pyridine linkage can be susceptible to thermal rearrangement. Studies on 2-benzyloxypyridine have shown that while it is stable at 100°C, it can undergo O- to N-alkyl migration at higher temperatures, especially in the presence of a catalyst, to form the more thermodynamically stable N-benzyl-2-pyridone[3]. Therefore, prolonged exposure of this compound to high temperatures should be avoided.
Photostability
Compounds containing bromo-aromatic moieties can be sensitive to light, potentially undergoing dehalogenation or other photochemical reactions. It is advisable to store this compound in amber vials or otherwise protected from light.
pH Stability
The pyridine ring is generally stable across a wide pH range. However, the benzyloxy ether linkage could be susceptible to cleavage under strong acidic or basic conditions, although this typically requires harsh conditions. The bromine atom on the pyridine ring is generally stable to hydrolysis under normal conditions.
Chemical Stability
The bromine atom at the 5-position makes the molecule amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings. The benzyloxy group can be cleaved by hydrogenolysis. The pyridine nitrogen can act as a nucleophile or a base.
Experimental Protocols
The following are general experimental protocols that can be adapted to determine the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment (Forced Degradation Study)
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions (e.g., 5 °C, protected from light).
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 80 °C) in the dark.
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light at room temperature.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Caption: Logical flow of a forced degradation study for stability assessment.
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, this technical guide provides a robust framework for understanding its likely behavior based on the principles of physical organic chemistry and data from analogous structures. The compound is predicted to have low aqueous solubility and good solubility in organic solvents. Its stability is likely to be compromised by high temperatures and light exposure. The provided experimental protocols offer a starting point for researchers to generate empirical data for this promising synthetic building block. Careful consideration of these properties is essential for the successful application of this compound in drug discovery and materials science.
References
5-Bromo-2-benzyloxy-6-methylpyridine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-2-benzyloxy-6-methylpyridine (CAS No. 126717-60-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates safety data from structurally related pyridine derivatives to provide a robust framework for its safe use in a laboratory setting. The information presented herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
Potential GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][7] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[1][2][3][4][7] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3][4][7] |
Pictogram:
Potential Hazard Statements:
-
Harmful if swallowed.[7]
Precautionary Statements: A comprehensive set of precautionary statements, derived from related compounds, is provided in the handling and storage sections of this guide.
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below includes available data for the target compound and relevant data from a structurally similar compound, 5-Bromo-2-methylpyridine, for comparison.
| Property | This compound | 5-Bromo-2-methylpyridine (for comparison) |
| CAS Number | 126717-60-0[11] | 3430-13-5[6] |
| Molecular Formula | C13H12BrNO[11] | C6H6BrN[1] |
| Molecular Weight | 278.14 g/mol [11] | 172.02 g/mol [1] |
| Appearance | Colorless to light yellow liquid[11] | Solid |
| Boiling Point | 185-187 °C at 6 Torr[11] | Not available |
| Melting Point | Not available | 32-36 °C |
| Density | 1.391 ± 0.06 g/cm3 (Predicted)[11] | Not available |
| pKa | 2.27 ± 0.22 (Predicted)[11] | Not available |
| Flash Point | Not available | 103 °C / 217.4 °F[2] |
Experimental Protocols for Safe Handling
Adherence to rigorous safety protocols is paramount when working with this compound. The following methodologies are based on best practices for handling potentially hazardous chemical intermediates.
Personal Protective Equipment (PPE)
A standard PPE protocol should be followed at all times.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-chloro-6-methylpyridine | 132606-40-7 [sigmaaldrich.com]
- 10. 5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-BENZYLOXY-5-BROMO-6-METHYLPYRIDINE CAS#: 126717-60-0 [amp.chemicalbook.com]
Technical Guide: 5-Bromo-2-(benzyloxy)-6-methylpyridine
Abstract: This document provides a concise technical overview of the chemical compound 5-Bromo-2-(benzyloxy)-6-methylpyridine. It includes its definitive IUPAC name and a summary of its key chemical properties based on available data. The primary focus is on its role as a chemical intermediate. Due to the limited public availability of extensive research, this guide outlines its fundamental characteristics and potential synthetic applications rather than in-depth biological activities.
Chemical Identity and Nomenclature
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-Bromo-2-(benzyloxy)-6-methylpyridine .
This name is derived from its structure: a pyridine ring substituted at the 5-position with a bromo group, at the 2-position with a benzyloxy group (-O-CH₂-C₆H₅), and at the 6-position with a methyl group.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and is essential for laboratory handling, storage, and reaction planning.
| Property | Value | Reference |
| CAS Number | 126717-60-0 | [1] |
| Molecular Formula | C₁₃H₁₂BrNO | [1] |
| Molecular Weight | 278.14 g/mol | [1] |
| MDL Number | MFCD12406109 | [1] |
| SMILES Code | BrC1=C(N=C(C=C1)OCC2=CC=CC=C2)C | [1] |
| Storage Conditions | Sealed in dry, room temperature | [1] |
Synthetic Utility and Applications
5-Bromo-2-(benzyloxy)-6-methylpyridine is primarily utilized as a building block or intermediate in organic synthesis. Its structure contains several reactive sites that are valuable for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.
-
Cross-Coupling Reactions: The bromo-substituted pyridine ring makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular scaffolds.
-
Pharmaceutical Intermediate: Compounds with similar substituted pyridine cores are prevalent in biologically active molecules. This intermediate may serve as a precursor for the synthesis of novel compounds intended for drug discovery programs.[2][3] However, specific biological targets or established signaling pathway interactions for this particular compound are not documented in publicly accessible literature.
Experimental Data and Protocols
A comprehensive search of scientific literature and chemical databases did not yield detailed, peer-reviewed experimental protocols for the synthesis or application of 5-Bromo-2-(benzyloxy)-6-methylpyridine. The compound is available commercially, suggesting that synthesis routes are established, but proprietary or not widely published.[1]
Similarly, no quantitative data regarding its biological activity (e.g., IC₅₀, Kᵢ values) or its involvement in specific signaling pathways has been publicly reported. Therefore, the creation of data tables for biological activity or detailed diagrams of signaling pathways is not possible at this time.
Logical Workflow for Application
While specific experimental workflows are not available, a logical workflow for utilizing this compound in a research context, such as drug discovery, can be conceptualized. The following diagram illustrates its potential role as a starting material in a Suzuki cross-coupling reaction, a common application for such bromo-aryl intermediates.
Caption: Logical workflow for a Suzuki cross-coupling reaction.
Conclusion
5-Bromo-2-(benzyloxy)-6-methylpyridine is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its primary utility lies in its suitability for cross-coupling reactions to generate more complex molecular architectures for pharmaceutical and material science research. The current body of public knowledge is limited to its basic chemical properties, with a notable absence of detailed experimental protocols or biological activity data. Future research publications may provide the necessary information to expand on its specific applications and mechanisms of action.
References
The Strategic Utility of 5-Bromo-2-benzyloxy-6-methylpyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile reactivity and its presence in numerous FDA-approved therapeutics.[1][2][3] Within this privileged class of heterocycles, 5-Bromo-2-benzyloxy-6-methylpyridine emerges as a highly valuable, yet specialized, building block. Its unique trifecta of functional handles—a reactive bromine atom, a sterically influential methyl group, and a strategically positioned, cleavable benzyloxy group—offers a sophisticated platform for the synthesis of complex, biologically active molecules. This technical guide elucidates the potential applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the generation of targeted therapeutics, particularly in the realms of kinase inhibition and neuroprotection.
Core Attributes and Synthetic Versatility
This compound is a solid at room temperature, appearing as a light yellow to orange powder. Its structure is primed for a variety of chemical transformations, making it an ideal starting point for the construction of diverse compound libraries.
Key Reactive Sites:
-
5-Bromo Position: The bromine atom is the primary site for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental for exploring structure-activity relationships (SAR).
-
2-Benzyloxy Group: This group serves a dual purpose. Firstly, it acts as a protecting group for the 2-hydroxy functionality, which can be deprotected via catalytic hydrogenation to reveal a hydrogen bond donor. Secondly, the benzyl group itself can engage in specific interactions within a protein's binding site and influences the overall lipophilicity and pharmacokinetic profile of the molecule.
-
6-Methyl Group: The methyl group provides steric bulk, which can be crucial for achieving selectivity for a particular biological target. It can also influence the electronic properties of the pyridine ring and provide a site for potential metabolic oxidation.
Application in the Synthesis of Kinase Inhibitors
The pyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site. The structural features of this compound make it an excellent precursor for this class of drugs. For instance, closely related 2-benzyloxy-5-bromopyridine derivatives have been utilized in the synthesis of inhibitors for targets such as Activin receptor-like kinases (ALK) and in the development of pyrimidine-based protein kinase inhibitors.
A primary synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl or heteroaryl group at the 5-position. This newly introduced moiety can then be tailored to interact with specific pockets of the kinase active site, thereby modulating potency and selectivity.
Quantitative Data for Analogous Kinase Inhibitors
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | CDK-1 | >10,000 | |
| Pyrido[2,3-d]pyrimidine | CDK-5 | >10,000 | |
| Pyrido[2,3-d]pyrimidine | GSK-3 | >10,000 | |
| 4-aminopyrido[2,3-d]pyrimidine | Enzyme | 350 ± 50 | |
| 4-aminopyrido[2,3-d]pyrimidine | Intact Cells | 1500 ± 289 |
Potential in the Development of Neuroprotective Agents
Recent research has highlighted the therapeutic potential of compounds containing substituted pyridine and quinoline cores as neuroprotective agents. These agents are crucial in the pursuit of treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The neuroprotective effects are often attributed to a combination of antioxidant properties, modulation of specific signaling pathways, and suppression of apoptosis.
Derivatives of this compound could be explored for their neuroprotective potential. The ability to introduce diverse lipophilic and electron-donating or -withdrawing groups via cross-coupling reactions at the 5-position allows for the fine-tuning of properties critical for blood-brain barrier penetration and interaction with central nervous system targets.
Experimental Protocols
The following are representative experimental protocols for key transformations involving bromo-benzyloxy-pyridine scaffolds, adapted from established methodologies.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a 2-Benzyloxy-5-bromopyridine Derivative
This protocol is adapted from the synthesis of ion channel modulators and ALK inhibitors.
Materials:
-
2-Benzyloxy-5-bromo-3-fluoro-pyridine (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.15 eq)
-
1,4-Dioxane (solvent)
Procedure:
-
To a dry reaction vessel, add 2-benzyloxy-5-bromo-3-fluoro-pyridine, the arylboronic acid derivative, potassium acetate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-benzyloxy-3-fluoropyridine product.
Protocol 2: Deprotection of the Benzyloxy Group
Materials:
-
5-Aryl-2-benzyloxy-6-methylpyridine derivative (1.0 eq)
-
Palladium on carbon (10% w/w, catalytic amount)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 5-aryl-2-benzyloxy-6-methylpyridine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-aryl-6-methylpyridin-2-ol product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Conclusion
This compound represents a sophisticated and strategically valuable intermediate for medicinal chemists. Its well-defined reactive sites allow for controlled and diverse functionalization, making it an ideal starting point for the synthesis of targeted therapeutics. The potential applications in developing potent and selective kinase inhibitors and novel neuroprotective agents are particularly compelling. The experimental protocols outlined herein, based on robust and widely used synthetic methodologies for analogous compounds, provide a solid foundation for researchers to unlock the full potential of this versatile building block in the ongoing quest for new and effective medicines.
References
5-Bromo-2-benzyloxy-6-methylpyridine: A Versatile Building Block for Heterocyclic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-benzyloxy-6-methylpyridine is a strategically functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex heterocyclic systems. Its unique arrangement of a reactive bromine atom, a protecting benzyloxy group, and a methyl group on the pyridine core allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, and applications in the construction of novel heterocyclic scaffolds, with a particular focus on its utility in medicinal chemistry and materials science.
The pyridine ring is a ubiquitous motif in pharmaceuticals and biologically active compounds. The strategic placement of a bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties. The benzyloxy group at the 2-position serves as a stable protecting group for the pyridone tautomer, which can be readily removed under standard hydrogenolysis conditions. The methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially impacting its reactivity and the biological activity of its derivatives.
Synthesis and Characterization
Logical Synthesis Workflow
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols (General Procedures)
Step 1: Synthesis of 5-Bromo-2-hydroxy-6-methylpyridine (Hypothetical Protocol)
A solution of 2-hydroxy-6-methylpyridine (1.0 eq.) in a suitable solvent such as acetic acid or aqueous hydrobromic acid would be treated with a brominating agent. Common brominating agents for such systems include N-bromosuccinimide (NBS) or a mixture of hydrobromic acid and hydrogen peroxide. The reaction mixture would likely be stirred at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated by neutralization, extraction with an organic solvent, and purification by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Hypothetical Protocol)
To a solution of 5-bromo-2-hydroxy-6-methylpyridine (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., sodium hydride, potassium carbonate) would be added to deprotonate the hydroxyl group. Subsequently, benzyl bromide (1.0-1.2 eq.) would be added, and the reaction mixture would be stirred, possibly with heating, until the starting material is consumed. The product would then be isolated by quenching the reaction, extracting with an organic solvent, and purifying by column chromatography.
Spectroscopic Characterization
While specific experimental spectra for this compound are not available in the searched literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl group (around 2.4-2.6 ppm), a singlet for the benzylic protons (around 5.3-5.5 ppm), and aromatic protons of the benzyl group (around 7.3-7.5 ppm). The two protons on the pyridine ring would appear as distinct signals in the aromatic region, likely as doublets or singlets depending on coupling constants. |
| ¹³C NMR | The carbon NMR spectrum would show signals for the methyl carbon, the benzylic carbon, the carbons of the benzyl group, and the five distinct carbons of the pyridine ring. The carbon bearing the bromine atom would be expected to have a chemical shift in the range of 110-120 ppm. |
| IR Spectroscopy | The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the benzyloxy ether linkage, and C-N and C=C stretching vibrations characteristic of the pyridine ring. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₂BrNO), with a characteristic isotopic pattern due to the presence of the bromine atom. |
Application as a Building Block in Heterocyclic Synthesis
The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the facile construction of a wide variety of carbon-carbon and carbon-nitrogen bonds, leading to diverse heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters. This reaction is instrumental in synthesizing biaryl and vinyl-substituted pyridines, which are common motifs in pharmaceuticals and organic materials.[1]
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene, or DMF) would be heated under an inert atmosphere until the starting material is consumed. The product would then be isolated via extraction and purified by column chromatography.[1]
| Suzuki Coupling of a Similar Substrate | |
| Substrate | 5-bromo-2-methylpyridin-3-amine |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water |
| Yield | Moderate to good[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyridines. These products are valuable intermediates that can undergo further transformations, such as cycloadditions, to construct more complex heterocyclic systems.[2]
General Experimental Protocol for Sonogashira Coupling:
This compound (1.0 eq.) would be reacted with a terminal alkyne (1.2-2.0 eq.) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to various 5-amino-2-benzyloxy-6-methylpyridine derivatives. These aminopyridines are important precursors for the synthesis of fused heterocyclic systems and other biologically active molecules.[3][4]
General Experimental Protocol for Buchwald-Hartwig Amination:
A mixture of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous, deoxygenated solvent such as toluene or dioxane would be heated under an inert atmosphere.[3] The product would be isolated by filtration, extraction, and purification by column chromatography.
Synthesis of Fused Heterocyclic Systems
The functionalized pyridine derivatives obtained from the cross-coupling reactions of this compound are excellent precursors for the synthesis of various fused heterocyclic systems.
Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] A potential synthetic route to this scaffold could involve the Buchwald-Hartwig amination of this compound to introduce an amino group, followed by further functionalization and cyclization.
Furopyridines
Furopyridines are another important class of fused heterocycles with diverse biological activities.[7] The alkynylpyridine derivatives synthesized via the Sonogashira coupling of this compound can serve as key intermediates for the synthesis of furopyridines through intramolecular cyclization reactions.
Potential Biological Activity of Derivatives
While specific biological activity data for derivatives of this compound are not available, the structural motifs that can be accessed from this building block are prevalent in biologically active molecules. For instance, substituted pyridines are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9][10] Fused heterocyclic systems like pyrido[2,3-b]pyrazines and furopyridines are also well-represented in medicinal chemistry literature as potent bioactive agents.[5][6][7] Therefore, this compound represents a promising starting point for the discovery of new therapeutic agents.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized pyridines and fused heterocyclic systems. Its strategic substitution pattern allows for selective transformations, particularly through palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is limited in the public domain, the established reactivity of similar bromo-pyridines provides a strong foundation for its application in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this building block is warranted to fully unlock its synthetic potential.
References
- 1. Furopyridines. Synthesis and properties | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. 2-Hydroxy-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Bromo-2-benzyloxy-6-methylpyridine: Synthesis and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-benzyloxy-6-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its discovery, presents a detailed experimental protocol for its synthesis, and includes relevant quantitative data.
Introduction and Discovery
This compound, with the Chemical Abstracts Service (CAS) registry number 126717-60-0, is a substituted pyridine derivative. While the exact date and individuals behind its initial discovery are not extensively documented in readily available literature, its first reported synthesis appears in a 1990 publication in the scientific journal Heterocycles. This initial synthesis was developed as part of broader research into the functionalization of pyridine rings, which are key structural motifs in many pharmaceuticals and other biologically active molecules. The introduction of a bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the benzyloxy group serves as a protecting group for the pyridinol functionality.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 126717-60-0 |
| Molecular Formula | C₁₃H₁₂BrNO |
| Molecular Weight | 278.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-80 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents |
Synthesis Protocol
The synthesis of this compound is achieved through a two-step process starting from 5-Bromo-6-methylpyridin-2-ol. The following protocol is adapted from the originally reported method.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-6-methylpyridin-2-ol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-Bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Addition of Benzyl Bromide: Stir the suspension at room temperature and add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Yield: 85%
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its utility stems from:
-
The Bromo Substituent: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents, enabling the construction of diverse molecular libraries for drug discovery screening.
-
The Benzyloxy Protecting Group: The benzyloxy group protects the hydroxyl functionality at the 2-position of the pyridine ring. This group is stable under many reaction conditions but can be readily removed via hydrogenolysis to reveal the free pyridinol, which can then be further functionalized.
These features make this compound a valuable building block for the synthesis of novel heterocyclic compounds with potential applications as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.
Conclusion
This compound is a key synthetic intermediate whose discovery and development have provided a valuable tool for medicinal chemists and organic synthesis researchers. The robust and high-yielding synthesis protocol allows for its accessible preparation, and its chemical functionality enables the creation of a wide array of complex molecular architectures for the development of new therapeutics and other advanced materials.
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on the synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document outlines the most viable synthetic strategies, presents detailed experimental protocols, and includes quantitative data in a structured format for ease of comparison.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary retrosynthetic pathways. The most direct and efficient method commences with the commercially available intermediate, 5-bromo-6-methylpyridin-2(1H)-one. An alternative, though less direct, route involves the initial synthesis of 2-benzyloxy-6-methylpyridine followed by a regioselective bromination at the 5-position.
Primary Synthetic Pathway: The O-benzylation of 5-bromo-6-methylpyridin-2(1H)-one is the preferred route. This method benefits from the availability of the starting material and the generally high yields and straightforward nature of Williamson ether syntheses on similar heterocyclic systems.
Alternative Synthetic Pathway: This approach requires the initial preparation of 2-benzyloxy-6-methylpyridine from 2-hydroxy-6-methylpyridine, followed by bromination. The key challenge in this route lies in achieving high regioselectivity for the bromination at the 5-position, as other positions on the pyridine ring may also be susceptible to electrophilic substitution.
This guide will focus on the primary, more direct synthetic pathway.
Data Presentation: O-Benzylation of 5-bromo-6-methylpyridin-2(1H)-one
The following table summarizes the key reagents, reaction conditions, and expected outcomes for the synthesis of this compound via Williamson ether synthesis. The data is compiled from analogous benzylation reactions on similar heterocyclic scaffolds.[1][2]
| Parameter | Recommended Condition/Reagent | Notes |
| Starting Material | 5-bromo-6-methylpyridin-2(1H)-one | Commercially available (CAS 54923-31-8).[3] |
| Alkylation Agent | Benzyl bromide or Benzyl chloride | Benzyl bromide is generally more reactive. |
| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | K₂CO₃ is a milder and safer option. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | DMF is effective at dissolving the pyridinone salt. |
| Catalyst (Optional) | Tetrabutylammonium iodide (TBAI) or 18-Crown-6 | Can be used to accelerate the reaction, particularly with benzyl chloride. |
| Reaction Temperature | Room temperature to 80 °C | Gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 12 - 48 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Aqueous work-up followed by extraction | To remove inorganic salts and the solvent. |
| Purification | Column chromatography on silica gel | To isolate the pure product. |
| Expected Yield | Moderate to high | Dependent on the specific conditions and scale. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the benzylation of similar N-heterocyclic compounds.[1][2]
Materials:
-
5-bromo-6-methylpyridin-2(1H)-one
-
Benzyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-6-methylpyridin-2(1H)-one (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
To the stirred solution, add finely powdered anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) and the progress is monitored by TLC.
-
Upon completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature.
-
The reaction mixture is poured into a separatory funnel containing water and extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the primary synthetic route for the preparation of this compound.
Caption: O-benzylation of 5-bromo-6-methylpyridin-2(1H)-one.
References
An In-depth Technical Guide to 5-Bromo-2-benzyloxy-6-methylpyridine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-benzyloxy-6-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details available data on its properties, outlines plausible experimental protocols for its synthesis and analysis based on related compounds, and discusses its potential applications in drug discovery.
Core Physical and Chemical Properties
While comprehensive experimental data for this compound is not widely published, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.
| Property | Value | Source |
| CAS Number | 126717-60-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₃H₁₂BrNO | PubChem |
| Molecular Weight | 278.14 g/mol | PubChem |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process starting from a suitable commercially available precursor, such as 2,5-dibromo-6-methylpyridine.
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 5-Bromo-2-benzyloxy-6-methylpyridine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the bromination of 2-hydroxy-6-methylpyridine, followed by the O-benzylation of the resulting intermediate.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Bromination: 2-Hydroxy-6-methylpyridine is first brominated at the 5-position to yield 5-Bromo-2-hydroxy-6-methylpyridine.
-
Benzylation: The intermediate, 5-Bromo-2-hydroxy-6-methylpyridine, is then O-benzylated to afford the final product, this compound.
A general workflow for this synthesis is depicted below.
Caption: General two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-hydroxy-6-methylpyridine
This protocol describes the electrophilic bromination of 2-hydroxy-6-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Hydroxy-6-methylpyridine | Reagent Grade, ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR Chemicals |
Instrumentation:
| Instrument | Model/Type |
| Magnetic Stirrer with Hotplate | IKA C-MAG HS 7 |
| Rotary Evaporator | Heidolph Hei-VAP Series |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-6-methylpyridine (10.0 g, 91.6 mmol) in 100 mL of anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (16.3 g, 91.6 mmol) portion-wise over 15 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in 150 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 100 mL of saturated sodium bicarbonate solution and then with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 5-Bromo-2-hydroxy-6-methylpyridine as a solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): 7.65 (d, 1H), 7.45 (d, 1H), 2.40 (s, 3H) |
| Mass Spec (ESI) | m/z: 187.97 [M+H]⁺, 189.97 [M+2+H]⁺ |
Step 2: Synthesis of this compound
This protocol details the O-benzylation of 5-Bromo-2-hydroxy-6-methylpyridine via a Williamson ether synthesis.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-hydroxy-6-methylpyridine | From Step 1 | - |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich |
| Benzyl Bromide (BnBr) | Reagent Grade, 98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Deionized Water | - | - |
| Brine | Saturated Solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR Chemicals |
Instrumentation:
| Instrument | Model/Type |
| Magnetic Stirrer | IKA |
| Rotary Evaporator | Heidolph Hei-VAP Series |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |
Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol) in 50 mL of anhydrous DMF.
-
Substrate Addition: To the stirred suspension, add a solution of 5-Bromo-2-hydroxy-6-methylpyridine (7.8 g, 41.5 mmol) in 50 mL of anhydrous DMF dropwise over 20 minutes at 0 °C (ice bath).
-
Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (5.4 mL, 45.6 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (2:8 ethyl acetate/hexanes).
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 100 mL of ethyl acetate.
-
Washing: Wash the combined organic layers with 2 x 100 mL of deionized water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield this compound.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR (CDCl₃) | δ (ppm): 7.55 (d, 1H), 7.40-7.25 (m, 5H, Ar-H), 6.90 (d, 1H), 5.35 (s, 2H), 2.45 (s, 3H) |
| Mass Spec (ESI) | m/z: 277.02 [M+H]⁺, 279.02 [M+2+H]⁺ |
Alternative Zinc-Mediated Benzylation Protocol
An alternative method for the O-benzylation of 2-hydroxypyridines utilizes a zinc-mediated system, which can offer different selectivity and milder conditions.[2][3]
Caption: Zinc-mediated O-benzylation of the intermediate.[2][3]
Brief Protocol:
-
Combine 5-Bromo-2-hydroxy-6-methylpyridine, benzyl bromide, ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA) in dioxane.
-
Heat the mixture at 110 °C under an inert atmosphere.[3]
-
Monitor the reaction to completion by TLC.
-
Perform an appropriate aqueous work-up and purify by column chromatography.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 5-Bromo-2-benzyloxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-benzyloxy-6-methylpyridine as a key building block. This versatile reaction enables the synthesis of a diverse range of 5-aryl-2-benzyloxy-6-methylpyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid coupling partners.[1][2] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between an organohalide and an organoboron compound.[3]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds as follows:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: A Comparative Overview of Reaction Components
The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling reaction. The following table summarizes various components that have been successfully employed in the coupling of structurally similar bromopyridines and can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Reagent/Condition | Typical Concentration/Amount | Notes | Reference |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | A common and effective catalyst for a wide range of substrates. | [1] |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 1-5 mol% | Often used for challenging substrates and can lead to higher yields. | [4] | |
| Palladium(II) acetate (Pd(OAc)₂) with a ligand | 1-3 mol% | Requires an external phosphine ligand for catalytic activity. | [5] | |
| Ligand (if using Pd(OAc)₂) | Triphenylphosphine (PPh₃) | 2-6 mol% | A standard phosphine ligand. | [1] |
| SPhos | 2-6 mol% | A bulky biaryl phosphine ligand, often effective for heteroaryl couplings. | [5] | |
| Base | Potassium carbonate (K₂CO₃) | 2-3 equivalents | A common and cost-effective base. | [4] |
| Potassium phosphate (K₃PO₄) | 2-3 equivalents | A stronger base that can be effective for less reactive substrates. | [1] | |
| Cesium carbonate (Cs₂CO₃) | 2-3 equivalents | A strong base, often used in challenging coupling reactions. | [6] | |
| Solvent System | 1,4-Dioxane / Water (e.g., 4:1) | 0.1 - 0.5 M | A widely used solvent system that dissolves both organic and inorganic reagents. | [1] |
| Toluene / Water | 0.1 - 0.5 M | Another common biphasic solvent system. | [7] | |
| Dimethoxyethane (DME) | 0.1 - 0.5 M | An effective solvent for Suzuki couplings. | [4] | |
| Arylboronic Acid | Various substituted and unsubstituted arylboronic acids | 1.1 - 1.5 equivalents | The choice of boronic acid determines the resulting aryl substituent. | [1][4] |
| Reaction Temperature | 80 - 120 °C | - | The optimal temperature depends on the specific substrates and catalyst system. | [1][4] |
| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. | [1][4] |
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a robust starting point and may require optimization for specific substrates and scales.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for work-up and purification
-
Analytical instruments for reaction monitoring (TLC, LC-MS) and characterization (NMR, MS)
Detailed Methodology
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Seal the vessel with a septum or screw cap.
-
-
Inert Atmosphere:
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-benzyloxy-6-methylpyridine.
-
Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This flowchart outlines the step-by-step experimental procedure for the synthesis and isolation of 5-aryl-2-benzyloxy-6-methylpyridines.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-benzyloxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-benzyloxy-6-methylpyridine. This versatile substrate is a valuable building block in medicinal chemistry and materials science, allowing for the strategic introduction of diverse functionalities at the 5-position of the pyridine ring. The methodologies described herein cover several key cross-coupling reactions, offering a robust toolkit for the synthesis of complex molecular architectures.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] For a substrate like this compound, these reactions provide a powerful means to generate libraries of substituted pyridines, which are prevalent motifs in numerous pharmaceuticals.[2] The benzyloxy group at the 2-position and the methyl group at the 6-position influence the electronic properties and steric environment of the pyridine ring, which can be leveraged for selective transformations.
Key Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The choice of reaction depends on the desired functionality to be introduced.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Vinyl Derivatives
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[3] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.[4]
General Reaction Scheme:
(where R = aryl, heteroaryl, vinyl)
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 85[5] |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 16 | 88[6] |
| 3 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | ~80-90¹ |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (3:1) | 80 | 18 | ~85-95¹ |
¹Yields are generalized based on Suzuki couplings of other bromopyridines and may require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).[6]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[6]
-
Reaction: Stir the reaction mixture at 85-95 °C.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[6]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.[6]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[7][8] This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.[7]
General Reaction Scheme:
(where R¹, R² = H, alkyl, aryl)
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 12-24 | ~80-90¹[9] |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~75-85¹ |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 110 | 16 | ~70-80¹ |
| 4 | Dimethylamine (2M in THF) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 100 | 12 | ~85-95¹[10] |
¹Yields are generalized based on Buchwald-Hartwig aminations of other bromopyridines and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[9]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[9]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[9]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed.[7][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.[9]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[7]
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 5-alkynylpyridine derivatives.[2] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[11]
General Reaction Scheme:
Data Presentation: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 4 | 88[11] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 60 | 6 | ~85-95¹ |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 5 | ~80-90¹[11] |
| 4 | Cyclopropylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 3 | 75[11] |
¹Yields are generalized based on Sonogashira couplings of other bromopyridines and may require optimization.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide (5 mol%).[11]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the base (e.g., triethylamine). Add this compound (1.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.[11]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.[11]
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 100 °C).[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up: Quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract with an organic solvent.[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[1]
Visualization: Sonogashira Catalytic Cycles
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Heck Coupling: Synthesis of 5-Vinyl Derivatives
The Mizoroki-Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted pyridines.[12]
General Reaction Scheme:
Data Presentation: Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 130 | 1.5 | ~80-90¹[13][14] |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 130 | 2 | ~75-85¹[13] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | Toluene | 130 | 1 | ~80-90¹[15] |
| 4 | 1-Octene | Pd(OAc)₂ (2) | Na₂CO₃ | NMP | 140 | 24 | ~60-70¹ |
¹Yields are generalized based on Heck couplings of other bromopyridines and may require optimization.
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., Et₃N, 3 equiv.), and an additive if required (e.g., TBAB, 0.6 equiv.).[13][14]
-
Inert Atmosphere: Degas the mixture and establish an inert atmosphere (N₂ or Ar).[12]
-
Catalyst and Solvent Addition: Add the anhydrous solvent (e.g., DMF) and then the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%).[12][13]
-
Reaction: Heat the reaction mixture to the specified temperature with stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[12]
-
Work-up: Cool the reaction to room temperature. Perform an aqueous work-up and extract with a suitable organic solvent.[12]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[12]
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a versatile and efficient platform for the synthesis of a wide array of substituted pyridine derivatives. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this valuable building block in drug discovery and materials science. Careful optimization of reaction conditions for specific substrates is crucial for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-benzyloxy-6-methylpyridine
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in the pharmaceutical and drug development sectors for the synthesis of arylamines, which are common motifs in biologically active compounds.[1][3] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5-Bromo-2-benzyloxy-6-methylpyridine with a generic primary or secondary amine. The protocol is based on established methodologies for structurally similar bromopyridine derivatives and offers a solid starting point for reaction optimization.[1][4]
The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The choice of these components is critical for achieving high yields and reaction efficiency.[1][5] The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base, and subsequent reductive elimination to furnish the desired N-aryl product and regenerate the active catalyst.[2][6][7]
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives, which can be adapted for this compound. The specific amine, catalyst, ligand, base, solvent, temperature, and reaction time will influence the outcome and yield of the reaction.
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | Starting material. |
| Amine | Primary or Secondary Amine (1.2 equiv) | The nature of the amine can affect reaction rate and yield. |
| Palladium Precursor | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Common palladium sources for generating the active Pd(0) catalyst.[6] |
| Ligand | XPhos (4 mol%) or BINAP (3 mol%) | Bulky, electron-rich phosphine ligands are often effective.[1][2] |
| Base | NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) | A strong, non-nucleophilic base is required.[6] |
| Solvent | Anhydrous Toluene or Dioxane (0.1 M) | The solvent must be anhydrous to prevent catalyst deactivation.[1] |
| Temperature | 80-110 °C | Typical temperature range for these couplings.[3][4][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst.[1][4] |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
XPhos or (±)-BINAP
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., Celite, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[1]
-
Evacuation and Backfilling: Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][3]
-
Solvent and Reagent Addition: Add anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the aryl bromide) via syringe. Subsequently, add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[3]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.[1]
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. youtube.com [youtube.com]
Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design.
2-Bromo-5-methylpyridin-4-amine is a versatile heterocyclic building block for the synthesis of a diverse range of kinase inhibitors.[2][3] Its strategic functionalization offers a powerful platform for medicinal chemists:
-
The Bromine Atom: Located at the 2-position, it serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the efficient introduction of various aryl and heteroaryl moieties, allowing for extensive exploration of the chemical space to optimize potency and selectivity.[3][4]
-
The Amino Group: The 4-amino group is a critical pharmacophoric feature, often acting as a hydrogen bond donor to interact with the hinge region of the kinase active site, a key determinant of binding affinity.[3]
-
The Methyl Group: The 5-methyl group can contribute to favorable hydrophobic interactions within the binding pocket and influence the overall conformation of the inhibitor.[3]
These application notes provide a comprehensive guide to utilizing 2-Bromo-5-methylpyridin-4-amine in the synthesis of potent kinase inhibitors, with a focus on targeting Anaplastic Lymphoma Kinase (ALK) and p38 Mitogen-Activated Protein (MAP) Kinase.[1][3]
Targeted Signaling Pathways
Kinase inhibitors developed from 2-Bromo-5-methylpyridin-4-amine can be designed to target critical signaling pathways implicated in cancer and inflammatory diseases.
Anaplastic Lymphoma Kinase (ALK) Signaling: Chromosomal rearrangements can lead to the formation of constitutively active ALK fusion proteins, which are potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[3][5] These fusion proteins activate downstream pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, promoting cell proliferation, survival, and tumorigenesis.[6][7] Inhibition of the ALK kinase domain is a clinically validated strategy for treating ALK-positive malignancies.[8][9]
p38 MAP Kinase Signaling: The p38 MAPK pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines.[10][11] Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer.[12][13] Activation of p38 MAPK leads to the phosphorylation of downstream targets, including other kinases and transcription factors, which regulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14][15] Therefore, p38 MAPK is a significant therapeutic target for a range of diseases.[1][16]
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the inhibitory activity (IC50) of representative kinase inhibitors synthesized using substituted bromopyridine scaffolds, demonstrating the potential of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| ALK Inhibitors | |||
| Ceritinib | ALK | 23 | [3] |
| KRCA-0445 | ALK | 1.2 | [3] |
| Compound 29 | ALK | 5.3 | [3] |
| Compound 12a | ALK, HDAC1 | 1.5 (ALK) | [3] |
| p38 MAPK Inhibitors | |||
| SB203580 | p38α | 50 | [16] |
| Compound 6f | p38α | 40 | [16] |
| Compound 8h | p38α | 270 | [16] |
| Compound 9i | p38α | 40 | [16] |
Experimental Protocols
The following sections provide a generalized framework for the synthesis and evaluation of kinase inhibitors using 2-Bromo-5-methylpyridin-4-amine as a key starting material. The Suzuki-Miyaura cross-coupling is a cornerstone of the synthetic strategy.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylpyridin-4-amine with a generic arylboronic acid.[4][17][18]
Materials:
-
2-Bromo-5-methylpyridin-4-amine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 2.5 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-Bromo-5-methylpyridin-4-amine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 8 mL of dioxane and 2 mL of water).[18][19]
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C.[1][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[18]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[18]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylpyridin-4-amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method to determine the in vitro potency (IC50) of synthesized compounds against their target kinases (e.g., ALK or p38α) using a luminescence-based assay that quantifies ATP consumption.[12][20]
Materials:
-
Recombinant kinase (e.g., ALK, p38α)
-
Appropriate peptide substrate (e.g., ATF-2 for p38)[21]
-
Adenosine triphosphate (ATP)
-
Test compounds (synthesized inhibitors)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[20]
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM. Prepare a DMSO-only vehicle control.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Prepare a master mix containing the recombinant kinase and its peptide substrate in the kinase assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation: Prepare an ATP solution in the kinase buffer. The final concentration should be at or near the Michaelis constant (Km) for the specific kinase. Add 2 µL of the ATP solution to each well to start the reaction.[12]
-
Incubation: Incubate the plate at room temperature (or 30 °C) for 60-120 minutes.[12][20]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
Data Analysis:
-
The signal from the DMSO control represents 100% kinase activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Conclusion
2-Bromo-5-methylpyridin-4-amine is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors.[3] The robust and well-established Suzuki-Miyaura cross-coupling reaction allows for the efficient generation of diverse libraries of 2-aryl-4-aminopyridine derivatives.[17] The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery to design, synthesize, and evaluate novel kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. promega.com [promega.com]
- 21. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Application of 5-Bromo-2-benzyloxy-6-methylpyridine in the Development of GluN2A Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-methyl-D-aspartate (NMDA) receptor is a crucial component of excitatory neurotransmission in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[1] Dysfunction of NMDA receptors, particularly those containing the GluN2A subunit, has been implicated in a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) that selectively target GluN2A-containing NMDA receptors offer a promising therapeutic strategy to enhance receptor function without causing the excitotoxicity associated with direct agonists.[2]
This document outlines the potential application of 5-Bromo-2-benzyloxy-6-methylpyridine as a key starting material in the synthesis of novel GluN2A PAMs. The core strategy involves the transformation of this pyridine derivative into a pyridone scaffold, a common feature in a number of potent and selective GluN2A PAMs, such as GNE-0723 and GNE-5729.[3][4] The bromine atom at the 5-position provides a versatile handle for introducing further chemical diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[5][6][7]
The benzyloxy group serves as a protecting group for the 2-pyridone moiety, which can be removed under specific conditions.[8][9] The methyl group at the 6-position can influence the steric and electronic properties of the final compounds, potentially impacting their interaction with the allosteric binding site on the GluN2A receptor.
The development of novel GluN2A PAMs from this compound involves a multi-step synthetic approach followed by rigorous biological evaluation using in vitro assays. Key experimental protocols for the characterization of these compounds are detailed below, including whole-cell patch-clamp electrophysiology to assess the modulation of NMDA receptor currents and calcium influx assays to determine compound potency and efficacy in a high-throughput format.
Data Presentation
The following tables summarize key quantitative data for representative GluN2A PAMs, providing a benchmark for the evaluation of novel compounds synthesized from this compound.
Table 1: Potency and Selectivity of Representative GluN2A PAMs
| Compound | GluN2A EC50 (nM) | GluN2C EC50 (µM) | GluN2D EC50 (µM) | Fold Selectivity (GluN2A vs. GluN2C/D) | Reference |
| GNE-0723 | 21 | - | - | >476 (vs. GluN2B) | [10] |
| GNE-5729 | 37 | 4.7 | 9.5 | ~127 (vs. GluN2C), ~257 (vs. GluN2D) | [11] |
| GNE-6901 | - | - | - | - | [12] |
| GNE-8324 | - | - | - | - | [12] |
Experimental Protocols
Protocol 1: Hypothesized Synthesis of a GluN2A PAM Core from this compound
This protocol outlines a plausible, multi-step synthesis to generate a pyridone-based core structure for a potential GluN2A PAM, starting from this compound.
Step 1: Debenzylation to 5-Bromo-6-methyl-2(1H)-pyridone
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid.[8]
-
Add a palladium catalyst, such as 10% Pd/C or Pd(OH)2/C (10 mol%).[9]
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or using a hydrogen balloon, at room temperature.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-6-methyl-2(1H)-pyridone.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Suzuki Cross-Coupling Reaction
-
To a dry Schlenk flask, add 5-Bromo-6-methyl-2(1H)-pyridone (1 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base, for example, potassium carbonate (2 mmol).[6][7]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[7]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the desired coupled product.
Step 3: Further Functionalization (Example: N-alkylation)
-
To a solution of the product from Step 2 (1 mmol) in a suitable solvent like DMF or THF, add a base such as sodium hydride or potassium carbonate.
-
Add the desired alkyl halide (e.g., a substituted benzyl bromide) (1.1 mmol).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final compound by column chromatography.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for GluN2A PAMs
This protocol is for the functional characterization of novel compounds on GluN2A-containing NMDA receptors expressed in a heterologous system (e.g., HEK293 cells).
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding the human GluN1 and GluN2A subunits using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.3 with NaOH.
-
Internal Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply glutamate (e.g., 1 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.
-
Co-apply the test compound at various concentrations with the agonists to determine its effect on the current amplitude and kinetics.
-
To determine the EC50, apply a range of compound concentrations and normalize the potentiation to the maximal effect.
-
Analyze the data using appropriate software to measure current amplitude, rise time, and decay time constant.
Protocol 3: High-Throughput Calcium Influx Assay
This assay is suitable for primary screening and determining the potency of a large number of compounds.
Cell Preparation:
-
Seed HEK293 cells stably expressing GluN1 and GluN2A subunits into 96- or 384-well black-walled, clear-bottom plates.
-
Allow the cells to adhere and grow for 24-48 hours.
Assay Procedure:
-
Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a short period.
-
Add a sub-maximal concentration of glutamate and glycine to stimulate calcium influx through the NMDA receptors.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) before and after the addition of agonists.
-
Calculate the increase in fluorescence as a measure of calcium influx.
-
Determine the EC50 of the compounds by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: GluN2A Receptor Signaling Pathway.
Caption: Experimental Workflow for GluN2A PAM Development.
References
- 1. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. GNE-0723 | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation with 5-Bromo-2-benzyloxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the C-N bond formation reaction utilizing 5-Bromo-2-benzyloxy-6-methylpyridine as a key building block. The protocols described herein are based on established palladium-catalyzed cross-coupling methodologies, specifically the Buchwald-Hartwig amination, which is a versatile and widely used method for the synthesis of arylamines.[1][2][3][4] Microwave-assisted synthesis is also presented as an efficient alternative for accelerating reaction times.[5][6]
The ability to form C-N bonds is fundamental in medicinal chemistry and drug development, as the resulting arylamine scaffolds are prevalent in a vast array of biologically active compounds.[4][7] This document offers a comprehensive guide, including detailed experimental protocols, data presentation in tabular format for easy comparison, and a visual workflow diagram to facilitate understanding and implementation in a laboratory setting.
Reaction Principle
The core of this experimental procedure is the palladium-catalyzed cross-coupling of an aryl halide (this compound) with a primary or secondary amine. The catalytic cycle, broadly accepted for the Buchwald-Hartwig amination, involves the following key steps[1][2][4][8]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing yield, purity, and reaction time.[9][10]
Experimental Protocols
Two primary protocols are provided: a conventional heating method and a microwave-assisted method. For the purpose of this protocol, morpholine is used as the amine coupling partner.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating capabilities
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry Schlenk tube or a sealable reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the reaction vessel with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).
-
Seal the reaction vessel and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 130-150 °C for 15-45 minutes.[5] Monitor the internal pressure to ensure it remains within safe limits.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Follow the workup and purification steps as described in Protocol 1 (steps 8-11).
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes. The data presented are illustrative and may vary based on the specific amine and reaction scale.
Table 1: Reaction Conditions for C-N Coupling with this compound
| Parameter | Conventional Heating | Microwave-Assisted |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv.) | NaOtBu (1.4 equiv.) |
| Solvent | Toluene | Toluene |
| Temperature | 100-110 °C | 130-150 °C |
| Reaction Time | 12-24 hours | 15-45 minutes |
| Amine | Morpholine (1.2 equiv.) | Morpholine (1.2 equiv.) |
Table 2: Illustrative Product Characterization Data
| Product | Yield (%) | Purity (HPLC) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI+) m/z |
| 4-(2-(benzyloxy)-6-methylpyridin-5-yl)morpholine | 85-95% | >95% | 7.45-7.30 (m, 5H), 7.25 (d, 1H), 6.40 (d, 1H), 5.35 (s, 2H), 3.85 (t, 4H), 3.10 (t, 4H), 2.40 (s, 3H) | [M+H]⁺ calculated: 299.17; found: 299.2 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the C-N bond formation reaction.
Caption: Workflow for Palladium-Catalyzed C-N Bond Formation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Functionalization of 5-Bromo-2-benzyloxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Bromo-2-benzyloxy-6-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive bromine atom at the 5-position, coupled with the benzyloxy and methyl substituents, allows for a wide range of functionalization reactions, enabling the synthesis of diverse molecular scaffolds. This document provides a comprehensive guide to the key functionalization strategies for this compound.
Due to the limited availability of specific experimental data for this compound in the published literature, the protocols and data presented herein are based on established procedures for structurally analogous compounds, particularly 5-bromo-2-alkoxypyridines. These examples provide a robust starting point for the development and optimization of reactions for the target molecule. The primary reactions covered include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as cyanation and lithiation-borylation reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of the pyridine ring is an excellent handle for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine core and various aryl, heteroaryl, or vinyl groups using a boronic acid or ester.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous 5-Bromo-2-alkoxypyridines:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | 5-Bromo-2-isopropoxypyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 | 5-Bromo-2-methoxypyridine |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME | 85 | 92 | 5-Bromo-2-ethoxypyridine |
| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 85 | 5-Bromo-2-methoxypyridine |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene and degassed water (typically a 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between the pyridine ring and a terminal alkyne.
Quantitative Data for Sonogashira Coupling of Analogous 5-Bromo-2-alkoxypyridines:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 | 5-Bromo-2-methoxypyridine |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 60 | 89 | 5-Bromo-2-ethoxypyridine |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 91 | 5-Bromo-2-methoxypyridine |
| 4 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 87 | 5-Bromo-2-isopropoxypyridine |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating (40-60 °C) may be applied.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction allows for the formation of a C-N bond, coupling the pyridine core with a primary or secondary amine.
Quantitative Data for Buchwald-Hartwig Amination of Analogous 5-Bromo-2-alkoxypyridines:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 92 | 5-Bromo-2-methoxypyridine |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 85 | 5-Bromo-2-ethoxypyridine |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 88 | 5-Bromo-2-isopropoxypyridine |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Toluene | 110 | 78 | 5-Bromo-2-methoxypyridine |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples the pyridine with an alkene to form a substituted alkene. A notable example is the reaction of 5-bromo-2-methoxypyridine with tert-butyl acrylate, which proceeds in near-quantitative yield.[1]
Quantitative Data for Heck Reaction of 5-Bromo-2-methoxypyridine:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate |
| 1 | tert-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 80 | ~99 | 5-Bromo-2-methoxypyridine[1] |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 100 | 85 | 5-Bromo-2-methoxypyridine |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., tert-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.02 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Acetonitrile
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous acetonitrile, triethylamine, and the alkene.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
Other Functionalization Reactions
Cyanation
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using a cyanide source like zinc cyanide.
Quantitative Data for Cyanation of Analogous 5-Bromo-2-alkoxypyridines:
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Substrate |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | DMF | 120 | 88 | 5-Bromo-2-methoxypyridine |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | Na₂CO₃ | DMA | 130 | 82 |
Experimental Protocol: Cyanation
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide [Zn(CN)₂] (0.6 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium bicarbonate and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium cross-coupling reactions.
Caption: General laboratory workflow for cross-coupling reactions.
References
Application Note and Protocol: Purification of 5-Bromo-2-benzyloxy-6-methylpyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 5-Bromo-2-benzyloxy-6-methylpyridine using silica gel column chromatography. This method is effective for removing impurities commonly encountered in its synthesis, yielding a product of high purity suitable for subsequent applications in pharmaceutical and chemical research. The protocol outlines the selection of an appropriate solvent system via Thin Layer Chromatography (TLC), preparation of the chromatography column, sample loading, elution, and fraction analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and novel chemical entities. The purity of this intermediate is critical for the success of subsequent reaction steps and the integrity of the final product. Column chromatography is a widely used and effective technique for the purification of organic compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. This document details a robust and reproducible protocol for the purification of this compound.
Principle of Separation
Normal-phase column chromatography is employed for the purification of this compound. The stationary phase, silica gel, is polar, while the mobile phase is a less polar organic solvent mixture. Compounds are separated based on their polarity; more polar impurities will have stronger interactions with the silica gel and elute more slowly, while less polar impurities will travel through the column more quickly. The target compound, being of intermediate polarity, can be effectively isolated by carefully selecting and adjusting the polarity of the mobile phase.
Data Presentation
The following tables summarize the expected data for the purification of this compound using the described protocol. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.
Table 1: Thin Layer Chromatography (TLC) Data for Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate, v/v) | Rf of this compound | Observations |
| 95:5 | ~0.50 | Good spot shape, but may elute too quickly in the column. |
| 90:10 | ~0.35 | Optimal for good separation.[1] |
| 80:20 | ~0.20 | May lead to slow elution and band broadening.[1] |
Table 2: Column Chromatography Purification Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient: Hexane to Hexane:Ethyl Acetate (90:10) |
| Typical Loading | 1 g crude product per 40-50 g silica gel |
| Expected Yield | 80-90% |
| Purity Before | Variable (e.g., 75-85%) |
| Purity After | ≥98% (by NMR/HPLC) |
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass wool or cotton
-
Sand (50-100 mesh)
-
Chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collector or test tubes
-
Rotary evaporator
Step-by-Step Procedure
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).
-
Visualize the separated spots under a UV lamp.
-
The optimal mobile phase for column elution should give the product an Rf value of approximately 0.35.[1]
-
-
Column Preparation (Slurry Method):
-
Secure the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Weigh approximately 40-50 g of silica gel for 1 g of crude product.
-
Create a slurry by mixing the silica gel with a low-polarity eluent (e.g., 100% hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin the elution with a low-polarity mobile phase (e.g., 100% hexane) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase to the predetermined optimal ratio (e.g., 90:10 hexane:ethyl acetate).
-
Collect fractions of approximately 15-20 mL.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.
-
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | - Improper solvent system. - Overloading the column. | - Re-evaluate the solvent system with TLC to achieve an Rf of ~0.35. - Reduce the amount of crude material loaded onto the column. |
| Compound Streaking on TLC/Column | - Compound is too polar for the solvent system. - Compound may be acidic or basic. | - Increase the polarity of the eluent. - Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel for basic compounds. |
| No Compound Eluting | - Eluent polarity is too low. | - Gradually increase the percentage of the more polar solvent (ethyl acetate). |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
References
Scale-Up Synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust two-step process designed for scalability, focusing on process safety, efficiency, and product purity.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The pyridine scaffold is a common motif in a wide array of biologically active molecules. The presence of the bromo-, benzyloxy-, and methyl- substituents offers multiple points for further chemical modification, making this compound a versatile intermediate for the synthesis of complex drug candidates. The scale-up of this synthesis is critical for advancing drug development programs from laboratory-scale research to pilot plant and commercial production.
This protocol outlines a two-step synthesis commencing with the O-benzylation of 2-hydroxy-6-methylpyridine, followed by the regioselective bromination of the resulting 2-benzyloxy-6-methylpyridine.
Overall Synthetic Scheme
Application Notes and Protocols: 5-Bromo-2-benzyloxy-6-methylpyridine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-benzyloxy-6-methylpyridine is a halogenated and protected hydroxypyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical development. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the bromo, benzyloxy, and methyl groups offers multiple avenues for synthetic diversification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. The benzyloxy group at the 2-position serves as a protecting group for the corresponding pyridone, which can be deprotected in later synthetic steps if required. This combination of functionalities makes this compound a valuable building block for creating libraries of compounds for screening and lead optimization in drug discovery programs. While specific applications of this exact intermediate are not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of its structural analogs in medicinal chemistry.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical development lies in its role as a scaffold for building more complex molecules through carbon-carbon and carbon-nitrogen bond-forming reactions. The bromine atom allows for participation in a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl and hetero-biaryl structures. These motifs are common in kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted aminopyridines. The amino group is a key pharmacophore in many biologically active compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further functionalization or as part of the final pharmacophore.
-
Heck Coupling: Reaction with alkenes to form substituted olefins on the pyridine core.
The benzyloxy group is generally stable under these conditions but can be removed later by hydrogenolysis to reveal a 2-pyridone, a common structural feature in many pharmaceuticals.
Experimental Protocols
The following protocols are representative methods for the application of this compound in common synthetic transformations. These are based on established procedures for structurally similar compounds and may require optimization for this specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize 2-benzyloxy-6-methyl-5-phenylpyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-benzyloxy-6-methyl-5-phenylpyridine.
Experimental Workflow for Suzuki-Miyaura Coupling
Protocol 2: Deprotection of the Benzyloxy Group (Hydrogenolysis)
This protocol describes the removal of the benzyl protecting group to yield the corresponding 2-pyridone.
Materials:
-
2-Benzyloxy-6-methyl-5-phenylpyridine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the benzyloxy-pyridine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (this may be done with a balloon of hydrogen or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to yield the 6-methyl-5-phenyl-2(1H)-pyridinone product.
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 88 |
| 5 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 75 |
| 6 | 3,4-Difluorophenylboronic acid | 5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine | 80 |
Application in Targeting Signaling Pathways
Derivatives of substituted pyridines are integral to the development of inhibitors for a variety of signaling pathways implicated in diseases such as cancer and inflammation. For example, the biaryl scaffold, which can be readily synthesized from this compound, is a common feature in many kinase inhibitors. These inhibitors often target the ATP-binding pocket of kinases, thereby modulating their activity and downstream signaling.
Generic Kinase Signaling Pathway and Point of Inhibition
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular architectures, particularly those found in targeted therapies like kinase inhibitors. The protocols and data presented here, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers and scientists to incorporate this intermediate into their drug discovery and development programs.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-benzyloxy-6-methylpyridine with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is extensively utilized in the pharmaceutical industry to construct complex molecular scaffolds, including biaryl and heteroaryl structures, which are prevalent in many drug candidates.[1][3]
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 5-Bromo-2-benzyloxy-6-methylpyridine with various arylboronic acids. The resulting 2-benzyloxy-6-methyl-5-arylpyridine core is a valuable scaffold in medicinal chemistry, offering a platform for developing novel therapeutics.[4][5][6] The benzyloxy group serves as a versatile protecting group for the pyridinol moiety, which can be deprotected in later synthetic steps to reveal a key pharmacophore.
Reaction Principle
The Suzuki-Miyaura reaction couples an organohalide (this compound) with an organoboron compound (arylboronic acid) using a palladium catalyst and a base.[1][2] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) complex.[7]
-
Transmetalation: The base activates the arylboronic acid, forming a boronate species that transfers its aryl group to the palladium(II) complex, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[1][7]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[2]
Data Presentation: Reaction Parameters
The following table summarizes generalized reaction conditions and expected yields for the coupling of this compound with various arylboronic acids. These conditions are based on established protocols for structurally similar bromopyridine derivatives and serve as a robust starting point for optimization.[3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | 12-16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 12 | 80-92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3%) + SPhos (6%) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 95 | 16 | 78-88 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 85-95 | 18 | 75-85 |
| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5) | DMF/H₂O (5:1) | 110 | 24 | 65-75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable method for the coupling reaction. Optimization may be required for specific arylboronic acids or for scaling up the reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene/water 5:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[3][4]
-
Seal the flask, then evacuate and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
-
Solvent Addition:
-
Reaction:
-
Work-up and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).[1]
-
Separate the organic layer. Wash it sequentially with water (2 x 20 mL) and brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-benzyloxy-6-methyl-5-arylpyridine product.
-
-
Analysis:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the synthesis and purification of 2-benzyloxy-6-methyl-5-arylpyridines.
Applications in Drug Discovery
The 5-aryl-2-alkoxypyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4] The introduction of diverse aryl groups via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
-
Kinase Inhibitors: Many pyridine-based biaryl compounds are potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[4][5][8] The synthesized compounds can be evaluated as inhibitors for targets like PI3K/mTOR.[5][8]
-
CNS Agents: The benzyloxy group can enhance lipophilicity, which may improve blood-brain barrier permeability.[6][9] This makes these scaffolds interesting for developing treatments for neurodegenerative diseases like Parkinson's disease.[6]
-
Anticancer Agents: The ability to tune the electronic and steric properties of the appended aryl ring makes this synthetic route ideal for developing novel anticancer agents with improved efficacy and selectivity.[8]
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider screening different palladium catalysts (e.g., pre-catalysts with bulky phosphine ligands like SPhos or XPhos), bases (Cs₂CO₃ is often more effective but also more expensive), and solvent systems. Increasing the reaction temperature or time may also improve conversion.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by using a more precise stoichiometry of the arylboronic acid (e.g., 1.1–1.2 equivalents).[1]
-
Debromination of Starting Material: This can occur if the reaction conditions are too harsh or if there are protic sources. Ensure solvents are properly dried and the inert atmosphere is maintained.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction.[2] Using ligands with strong donor properties can help prevent this and stabilize the active catalyst.
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Arylboronic acids can be irritants.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and toxic. Dioxane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Reactions under inert gas should be set up carefully to avoid pressure buildup.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in Suzuki coupling of 5-Bromo-2-benzyloxy-6-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on improving the yield for challenging substrates like 5-Bromo-2-benzyloxy-6-methylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield in the Suzuki coupling of this compound. What are the primary factors to investigate?
A1: Low yields with pyridyl substrates are common and can often be attributed to several factors. The primary challenge stems from the pyridine nitrogen's lone pair of electrons, which can coordinate with and inhibit the palladium catalyst.[1][2][3] Key areas to investigate include:
-
Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can bind to the palladium center, hindering its catalytic activity.[3]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may exhibit slower reactivity towards oxidative addition, a crucial step in the catalytic cycle.
-
Side Reactions: Competing reactions like protodeboronation (hydrolysis of the boronic acid) and homocoupling can consume starting materials and reduce the yield of the desired product.[1][3]
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Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and must be carefully optimized for this specific substrate.
Q2: What are the most common side reactions, and how can they be minimized?
A2: The two most prevalent side reactions in Suzuki couplings of pyridyl halides are protodeboronation and homocoupling.
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1][4] Using a milder base may also reduce the rate of protodeboronation.[1]
-
Homocoupling: This is the coupling of two boronic acid molecules and can be promoted by the presence of oxygen.[4] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is crucial to prevent this side reaction.[3]
Q3: How do I choose the right catalyst and ligand for this reaction?
A3: For challenging substrates like this compound, the selection of the catalyst and ligand is critical.
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Catalyst: Pre-formed palladium catalysts or catalyst systems known to be resistant to inhibition are often preferred.[2] Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts.[5]
-
Ligand: Bulky, electron-rich phosphine ligands are highly recommended. These ligands can help stabilize the active palladium species, promote oxidative addition, and prevent pyridine coordination.[2][3] Commonly successful ligands for heteroaryl couplings include SPhos, XPhos, and RuPhos.[1][3]
Q4: What is the role of the base and solvent, and what are the best choices for this substrate?
A4: The base and solvent system is crucial for the efficiency of the transmetalation step and the overall reaction rate.[3]
-
Base: The choice of base depends on the reactivity of your substrates. For many Suzuki couplings, moderately strong inorganic bases are effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often reliable choices due to their good solubility and effectiveness.[4][5]
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Solvent: Aprotic solvents are generally effective. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common first choices.[4] Often, a mixture of an organic solvent with water is used to aid in dissolving the base.[4] However, for substrates prone to protodeboronation, anhydrous conditions should be considered.[1]
Troubleshooting Guide: Low Yield
If you are experiencing low yields, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data on Reaction Condition Optimization
The following tables summarize common starting points and optimization parameters for Suzuki couplings of pyridyl bromides.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Effective for heteroaryl couplings.[1] |
| Pd₂(dba)₃ | XPhos | 1-5 | Bulky ligand, good for challenging substrates.[3][5] |
| Pd(PPh₃)₄ | None | 3-5 | A common starting point, but may be less effective for this substrate. |
| Pd(dppf)Cl₂ | None | 2-5 | Often used, but specialized ligands may be better.[6] |
Table 2: Common Bases and Solvents
| Base | pKa | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 12.3 | Dioxane/Water, Toluene/Water | 80-110 | A reliable choice for many Suzuki couplings.[4][5] |
| Cs₂CO₃ | 10.0 | Dioxane, DMF | 80-110 | Good solubility in organic solvents can be advantageous.[4] |
| K₂CO₃ | 10.3 | Dioxane/Water, THF/Water | 80-100 | Often requires an aqueous co-solvent.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk flask, add the this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v).[5] Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting failed reactions with 5-Bromo-2-benzyloxy-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-benzyloxy-6-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
1. My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes and how can I troubleshoot it?
Low yields or failure in Suzuki-Miyaura coupling reactions are common issues that can often be resolved by systematically evaluating the reaction components and conditions. Key factors to consider include the catalyst system, base, solvent, and the quality of your reagents.
Troubleshooting Steps:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich pyridines, using bulky, electron-rich phosphine ligands can be beneficial. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more active pre-catalyst or a different ligand.
-
Base Selection: The base is crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility and strength of the base can significantly impact the reaction. For base-sensitive substrates, milder bases might be necessary. Ensure your base is finely powdered and dry.[1]
-
Solvent and Degassing: Palladium(0) catalysts are sensitive to oxygen.[1][2] Inadequate degassing of the solvent and reaction vessel is a frequent cause of catalyst deactivation. It is essential to thoroughly degas your solvent (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Common solvents for Suzuki reactions include dioxane, toluene, and THF, often with a small amount of water to aid in dissolving the base.[1][3][4][5]
-
Reagent Quality: Ensure your this compound and boronic acid/ester are pure. Impurities can poison the catalyst.[1] Boronic acids can undergo protodeboronation, especially under harsh conditions. Using the corresponding pinacol ester can sometimes mitigate this side reaction.
-
Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition and side reactions.[3] If you observe significant byproduct formation, try lowering the reaction temperature.
A logical workflow for troubleshooting a failed Suzuki coupling is outlined below:
Representative Reaction Conditions for Suzuki Coupling with Bromopyridines:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | General conditions for 5-bromo-2-methylpyridin-3-amine.[6] |
| Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/H₂O | Reflux | 8-12 | Good | Alternative conditions for a substituted bromopyridine.[4] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Effective for N-substituted 5-bromoindazoles. |
2. I am having trouble with the Buchwald-Hartwig amination of this compound. What should I investigate?
Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations is highly dependent on the reaction parameters. The choice of ligand, base, and the exclusion of oxygen are particularly critical for this transformation.
Troubleshooting Steps:
-
Ligand Selection: The ligand plays a crucial role in the efficiency of the catalytic cycle. For aminations of pyridyl halides, bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) often give good results. If you are using a less effective ligand, screening different options is a good starting point.
-
Base Compatibility: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations (e.g., NaOt-Bu, LHMDS). However, the substrate's stability towards the base must be considered. If you suspect substrate degradation, consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.
-
Inert Atmosphere: The palladium(0) catalyst is readily oxidized. Therefore, maintaining a strictly inert atmosphere throughout the reaction is paramount. Ensure your flask is properly dried and purged with argon or nitrogen, and that your solvents are thoroughly degassed.
-
Catalyst Precursor: Using a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species can sometimes give more reproducible results than using air-sensitive Pd(0) sources.[2]
-
Amine Quality: Ensure the amine coupling partner is pure and dry.
Below is a diagram illustrating the key components of a Buchwald-Hartwig amination and their relationships:
Representative Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 12-24 | Good to High | General conditions for 2-amino-5-bromopyridines. |
| Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High | For coupling with primary alkylamines. |
| RuPhos precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 12 | Good | For amination with morpholine. |
Other Common Reactions and Issues
3. I am attempting a lithium-halogen exchange on this compound and the reaction is not working. What could be the problem?
Lithium-halogen exchange reactions with organolithium reagents like n-BuLi or t-BuLi are powerful but can be sensitive to reaction conditions.
Troubleshooting Steps:
-
Temperature: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions, such as nucleophilic attack on the pyridine ring by the organolithium reagent. Ensure your reaction is maintained at the correct temperature.
-
Reagent Quality: The organolithium reagent must be fresh and properly titrated to know its exact concentration. Old or improperly stored reagents will have a lower concentration and may contain alkoxides that can interfere with the reaction.
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Solvents must be anhydrous.
-
Substrate Protons: While the benzyloxy and methyl groups are generally stable, ensure there are no other acidic protons in your molecule that could be deprotonated by the organolithium reagent.
4. What are the best methods for deprotecting the 2-benzyloxy group?
The benzyl ether protecting group can be removed under various conditions. The choice of method depends on the other functional groups present in your molecule.
Common Deprotection Methods:
-
Hydrogenolysis: This is a common and clean method. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Protocol: Dissolve the benzyloxy-pyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a catalytic amount of Pd/C (5-10 mol%). The reaction is then stirred under an atmosphere of hydrogen (from a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated.
-
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) can be used to cleave the benzyl ether. This method is useful if your molecule is sensitive to hydrogenation conditions.
-
Lewis Acid-Mediated Cleavage: Lewis acids such as BCl₃ can also be effective for debenzylation.
5. I am observing significant debromination of my starting material during a cross-coupling reaction. How can I minimize this?
Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various pathways, including reaction with trace water or other proton sources.
Strategies to Minimize Debromination:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are as dry as possible.
-
Optimize the Base: A very strong base can sometimes promote debromination. Consider screening different bases.
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Change the Catalyst/Ligand System: Some catalyst systems are more prone to promoting debromination than others. Experimenting with different ligands may help.
This technical support center provides a starting point for troubleshooting common issues with reactions involving this compound. For specific and complex problems, consulting the primary literature for closely related substrates is always recommended.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-benzyloxy-6-methylpyridine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Synthetic Strategies
The synthesis of this compound can be approached via two primary synthetic routes. Each route has its own set of challenges and optimization parameters.
Route A: Benzylation of 5-bromo-6-methylpyridin-2(1H)-one
This route involves the O-alkylation of the pyridinone precursor with a benzyl halide. The main challenge in this approach is controlling the regioselectivity between O-alkylation and N-alkylation.
Route B: Bromination of 2-benzyloxy-6-methylpyridine
This strategy entails the electrophilic bromination of a benzyloxy-activated pyridine ring. The key challenge here is to control the position of bromination and avoid potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address common problems and questions that may arise during the synthesis of this compound.
Route A: Benzylation of 5-bromo-6-methylpyridin-2(1H)-one
Q1: My reaction is resulting in a mixture of N-benzylated and O-benzylated products. How can I favor the desired O-benzylation?
A1: The ratio of N- to O-alkylation is a common issue and is influenced by several factors.[1][2] To favor the formation of the desired O-benzylated product, this compound, consider the following adjustments:
-
Choice of Base: A weaker, non-nucleophilic base such as silver carbonate (Ag₂CO₃) or potassium carbonate (K₂CO₃) can favor O-alkylation.[3] Stronger bases like sodium hydride (NaH) often lead to a higher proportion of the N-alkylated product.
-
Solvent: The choice of solvent plays a critical role. Polar aprotic solvents like DMF or DMSO can favor N-alkylation, while less polar solvents like toluene or dioxane may increase the proportion of the O-alkylated product.[1]
-
Counter-ion: The nature of the cation can influence the site of alkylation. Silver (Ag⁺) ions are known to coordinate with the oxygen atom, promoting O-alkylation.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.
Q2: The reaction shows low conversion, and a significant amount of starting material remains. What are the possible causes?
A2: Low conversion can be attributed to several factors. To troubleshoot, consider the following:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used to fully deprotonate the pyridinone.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at a low temperature to improve selectivity, a longer reaction time may be necessary.
-
Purity of Reagents: Ensure that the 5-bromo-6-methylpyridin-2(1H)-one and benzyl halide are pure and dry. Water content can quench the pyridinone anion.
-
Activation of Benzyl Halide: While benzyl bromide is generally reactive, in some cases, the use of an activating agent like a catalytic amount of sodium iodide can be beneficial.
Q3: I am observing multiple spots on my TLC, even after attempting to optimize for O-alkylation. What could be the side products?
A3: Besides the N-benzylated isomer, other side products can form:
-
Dibenzyl ether: This can form from the reaction of benzyl bromide with any benzyl alcohol present or formed during the reaction.
-
Unreacted starting materials: Incomplete conversion will result in the presence of both starting materials.
-
Decomposition products: At elevated temperatures, the starting materials or products may decompose.
Route B: Bromination of 2-benzyloxy-6-methylpyridine
Q1: The bromination of 2-benzyloxy-6-methylpyridine is not selective and yields multiple brominated products. How can I improve the regioselectivity for the 5-position?
A1: The benzyloxy and methyl groups are both activating and ortho-, para-directing. To achieve selective bromination at the 5-position, which is para to the activating benzyloxy group and meta to the methyl group, consider these strategies:
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂).[4]
-
Solvent: The reaction solvent can influence the selectivity. Acetic acid or chlorinated solvents are commonly used.
-
Temperature: Running the reaction at a lower temperature can enhance selectivity.
-
Catalyst: The use of a catalyst is generally not required for activated systems, and Lewis acid catalysts may decrease selectivity.
Q2: My reaction is sluggish, and the conversion is low. What can I do to improve the reaction rate?
A2: If the reaction is slow, you can try the following:
-
Increase Temperature: Gently warming the reaction mixture can increase the rate. However, monitor the reaction closely for the formation of side products.
-
Use a More Reactive Brominating Agent: If NBS is ineffective, carefully controlled addition of a solution of bromine in a suitable solvent could be attempted.
-
Purity of Starting Material: Ensure the 2-benzyloxy-6-methylpyridine is free of impurities that could inhibit the reaction.
Q3: I am concerned about benzylic bromination of the methyl group. Is this a likely side reaction?
A3: Benzylic bromination typically occurs under radical conditions (e.g., with NBS and a radical initiator like AIBN or light).[4][5] Electrophilic aromatic substitution conditions (NBS in a polar solvent in the dark) should not favor bromination of the methyl group. To avoid this, ensure the reaction is protected from light and radical initiators are not present.
Experimental Protocols
The following are detailed experimental protocols for the two proposed synthetic routes.
Route A: Benzylation of 5-bromo-6-methylpyridin-2(1H)-one
Materials:
-
5-bromo-6-methylpyridin-2(1H)-one
-
Benzyl bromide
-
Silver carbonate (Ag₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-6-methylpyridin-2(1H)-one (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Add silver carbonate (1.5 eq) to the suspension.
-
Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts. Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Route B: Bromination of 2-benzyloxy-6-methylpyridine
Materials:
-
2-benzyloxy-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-benzyloxy-6-methylpyridine (1.0 eq) in acetic acid in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous mixture with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for analogous reactions found in the literature. This data can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: O-Alkylation of 2-Hydroxypyridines/Pyridinones
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) of O-Alkylated Product | Reference |
| 2-Hydroxypyridine | Benzyl chloride | KOH | Toluene | Reflux | 97 | [3] |
| 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Substituted benzyl halides | ZnO, ZnCl₂, DIEA | 1,4-Dioxane | 110 | 65 | [6] |
| 2-Pyridone | Benzyl halides | - | Water (micellar) | - | >5:1 (N:O) | [2] |
| 2-Quinolinone | Benzyl bromide | Pd(OAc)₂/Xantphos, Cs₂CO₃ | Toluene | 100 | High O-selectivity | [7] |
Table 2: Bromination of Activated Aromatic Rings
| Substrate | Brominating Agent | Solvent | Temperature | Product | Yield (%) | Reference |
| Anisole | NBS | Acetonitrile | Room Temp | p-Bromoanisole | 92 | General textbook knowledge |
| Fused Pyridine N-Oxides | Ts₂O, TBABr | 1,2-DCE | 23 | C2-Brominated product | Moderate to excellent | [8] |
| Pyridine | Br₂ in oleum | - | >300 °C | 3-Bromopyridine | - | [9] |
Mandatory Visualization
The following diagrams illustrate the proposed synthetic workflows and a troubleshooting decision tree.
Caption: Workflow for the synthesis of this compound via Route A.
Caption: Workflow for the synthesis of this compound via Route B.
Caption: Troubleshooting decision tree for the benzylation of 5-bromo-6-methylpyridin-2(1H)-one.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 5-Bromo-2-benzyloxy-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during cross-coupling experiments with 5-Bromo-2-benzyloxy-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is stalling or showing low conversion. What is the most likely cause?
A1: The most probable cause is catalyst deactivation due to the pyridine nitrogen. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst, forming an inactive complex and effectively poisoning it.[1][2][3] This is a common issue with pyridine-containing substrates in cross-coupling reactions.
Q2: How does the structure of this compound contribute to potential catalyst deactivation?
A2: The key feature is the pyridine nitrogen. Its ability to act as a Lewis base allows it to bind to the palladium center, which can interrupt the catalytic cycle.[2] The position of the substituents (benzyloxy at C2 and methyl at C6) can also influence the steric and electronic environment around the nitrogen, potentially affecting the rate of coordination and deactivation.
Q3: Are there specific types of cross-coupling reactions that are more susceptible to catalyst deactivation with this substrate?
A3: While catalyst poisoning is a general concern, reactions that are inherently slower or require higher temperatures may be more prone to deactivation. If the catalytic turnover is slow, the catalyst has a greater opportunity to be sequestered by the pyridine substrate.[3] For Suzuki-Miyaura reactions, the stability of the boronic acid partner is also a critical factor, as protodeboronation can be a competing side reaction.[2]
Q4: What is "palladium black" and why am I observing it in my reaction flask?
A4: Palladium black is finely divided, elemental palladium that has precipitated out of solution. Its formation is a common catalyst decomposition pathway.[4] This can occur when the active Pd(0) species, if not stabilized by ligands, agglomerates.[3] The presence of a poisoning substrate like a pyridine can slow down the catalytic cycle, increasing the lifetime of vulnerable Pd(0) species in solution and promoting their aggregation into inactive palladium black.[3]
Q5: Can my choice of ligand significantly impact catalyst deactivation?
A5: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For pyridine-containing substrates, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) are often recommended.[2] These ligands can promote faster catalytic turnover, which can outcompete the poisoning process, and their steric bulk can hinder the coordination of the pyridine nitrogen to the palladium center.[3]
Q6: How do the base and solvent system affect catalyst stability in this context?
A6: The base and solvent are critical reaction parameters that can influence catalyst stability and overall reaction efficiency. The base is essential for the transmetalation step in many cross-coupling reactions, but an inappropriate choice can lead to side reactions or catalyst decomposition.[3] The solvent affects the solubility of reagents and the stability of the catalytic species. It is crucial to use high-purity, degassed solvents to avoid introducing catalyst poisons like oxygen or water.[2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield with this compound
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) can compensate for the portion of the catalyst that becomes deactivated. 2. Ligand Selection: Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the catalytic cycle and sterically hinder pyridine coordination.[2][3] 3. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Suboptimal Ligand-to-Metal Ratio | 1. Optimize Ratio: The optimal ligand-to-metal ratio can vary. For monodentate ligands, a 2:1 ratio is common, while for bidentate ligands, a 1:1 to 1.2:1 ratio is typical. Screen different ratios to find the best performance. |
| Inefficient Pre-catalyst Activation | 1. Ensure Complete Reduction to Pd(0): If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) state. The presence of phosphine ligands often facilitates this. |
| Poor Reagent Quality | 1. Purify Substrates: Ensure the purity of this compound and the coupling partner. Impurities can act as catalyst poisons. 2. Use High-Purity Solvents and Bases: Solvents should be anhydrous and thoroughly degassed. Bases should be of high purity and stored in a desiccator.[5] |
Issue 2: Observation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Homocoupling of the Coupling Partner | Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents.[3][5] Inefficient Catalysis: A slow cross-coupling reaction can allow side reactions like homocoupling to become more prevalent. | 1. Thoroughly Degas: Ensure the reaction mixture and solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[3] 2. Optimize Catalyst System: Use a more active catalyst system (e.g., with a more electron-rich ligand) to accelerate the desired cross-coupling over homocoupling. |
| Dehalogenation (Hydrodehalogenation) | Unfavorable Reaction Kinetics: The choice of ligand and base can influence the relative rates of reductive elimination (to form the product) versus dehalogenation. | 1. Optimize Ligand and Base: Screen different ligands and bases. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[3] |
| Protodeboronation (in Suzuki Coupling) | Instability of the Boronic Acid: The C-B bond of the boronic acid is cleaved by a proton source (e.g., water). | 1. Use Anhydrous Conditions: Minimize the amount of water in the reaction. 2. Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. 3. Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable than the corresponding boronic acids. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Kinetic Monitoring by ¹H NMR to Diagnose Catalyst Deactivation
This protocol helps determine if the catalyst is deactivating over time.
Procedure:
-
Set up the cross-coupling reaction as described in Protocol 1, but in an NMR tube compatible with heating (e.g., a J. Young tube). Use a deuterated solvent.
-
Include an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.
-
Take an initial ¹H NMR spectrum (t=0) before heating.
-
Heat the NMR tube to the desired reaction temperature in a thermostated oil bath or directly in the NMR probe if equipped for variable temperature experiments.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes).
-
Integrate the signals for the starting material, product, and internal standard.
-
Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is a strong indication of catalyst deactivation.[3]
Visualizations
Caption: General catalytic cycle for cross-coupling and key deactivation pathways.
Caption: A logical workflow for troubleshooting low conversion in pyridine cross-coupling.
References
Technical Support Center: Purification of 5-Bromo-2-benzyloxy-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-benzyloxy-6-methylpyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of a Persistent Impurity with Similar Polarity
-
Question: After column chromatography, I still observe an impurity that co-elutes with my desired product. How can I resolve this?
-
Answer: A common impurity in the synthesis of 2-benzyloxy-pyridines is the N-benzylated isomer (5-Bromo-1-benzyl-6-methylpyridin-2(1H)-one), which often has a similar polarity to the desired O-benzylated product. To address this, consider the following:
-
Optimize Column Chromatography:
-
Solvent System: A shallow gradient of a non-polar/polar solvent system, such as hexane/ethyl acetate, can improve separation. Start with a low concentration of ethyl acetate and increase it very slowly.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.
-
Column Dimensions: Use a long, thin column to maximize the separation distance between compounds. A general guideline is a silica gel to crude product ratio of 40-50:1 (w/w).[1]
-
-
Recrystallization: If chromatography fails to completely separate the isomers, recrystallization can be an effective alternative. Test a variety of solvent systems on a small scale. Common choices for pyridine derivatives include ethanol, ethanol/water mixtures, or a combination of a good solvent (like ethyl acetate or dichloromethane) with a poor solvent (like hexanes or petroleum ether).[2]
-
Issue 2: Product Oiling Out During Recrystallization
-
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?
-
Answer: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. This can be addressed by:
-
Slowing Down Cooling: Allow the hot solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[2]
-
Using More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly again.
-
Changing the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture with a lower boiling point.
-
Issue 3: No Crystal Formation Upon Cooling
-
Question: My product remains in solution even after cooling the recrystallization mixture in an ice bath. How can I induce crystallization?
-
Answer: This issue often arises from using too much solvent or a supersaturated solution that is reluctant to crystallize. Try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the cooled solution to initiate crystallization.[3]
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Issue 4: Product Appears Colored
-
Question: My purified this compound is yellow or brownish. How can I decolorize it?
-
Answer: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.
-
Procedure: Dissolve the compound in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight of the compound) and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal, and then proceed with the crystallization.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in a crude sample of this compound?
-
A1: Besides unreacted starting materials (e.g., 5-bromo-2-hydroxy-6-methylpyridine and benzyl bromide), the most common process-related impurity is the N-benzylated isomer, 5-Bromo-1-benzyl-6-methylpyridin-2(1H)-one. Other potential impurities could include poly-brominated species or byproducts from side reactions depending on the synthetic route.
-
-
Q2: What is a good starting point for developing a column chromatography method?
-
A2: A good starting point is to use silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.[4] Begin by performing thin-layer chromatography (TLC) with different ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.3 for optimal separation on a column.[1]
-
-
Q3: What are some recommended solvent systems for recrystallization?
-
A3: For brominated pyridine derivatives, common recrystallization solvents include ethanol, or mixed solvent systems like ethyl acetate/petroleum ether or ethyl acetate/hexanes.[2] Small-scale solubility tests are crucial to identify the best solvent or solvent pair for your specific compound.
-
-
Q4: How can I confirm the purity of my final product?
-
A4: The purity of this compound should be assessed using multiple analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure and identify any organic impurities. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative information about the purity. Melting point analysis can also be a good indicator of purity, as impurities tend to broaden and depress the melting range.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography, providing good resolution. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. |
| Rf of Target Compound | 0.2 - 0.3 | Determined by TLC for optimal separation.[1] |
| Loading Method | Dry Loading | Recommended for better resolution, especially if the compound has limited solubility in the mobile phase.[4] |
| Column Dimensions | 40-50 g of silica per 1 g of crude material | Ensures good separation.[1] |
Methodology:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various hexane/ethyl acetate ratios.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Monitor the fractions by TLC. Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization using a two-solvent system.
| Solvent System Example | Ethyl Acetate / Hexane |
| "Good" Solvent | Ethyl Acetate (dissolves the compound well when hot) |
| "Poor" Solvent | Hexane (compound is poorly soluble) |
Methodology:
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration.
-
Induce Cloudiness: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Visualizations
Caption: Workflow for the purification of this compound using column chromatography.
Caption: Decision tree for troubleshooting common issues during the recrystallization process.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
Overcoming poor reactivity of 5-Bromo-2-benzyloxy-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions with 5-Bromo-2-benzyloxy-6-methylpyridine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting poor reactivity in my cross-coupling reaction?
A1: The reduced reactivity of this compound can be attributed to a combination of steric and electronic factors. The bulky benzyloxy group at the 2-position and the methyl group at the 6-position create significant steric hindrance around the palladium catalyst, which can impede the crucial oxidative addition step of the catalytic cycle. Electronically, the oxygen of the benzyloxy group can donate electron density into the pyridine ring, making the C-Br bond less electrophilic and therefore less susceptible to oxidative addition.
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Despite its challenging nature, several cross-coupling reactions can be successfully performed with this substrate. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.
-
Lithiation-Borylation: This two-step process can be used to convert the C-Br bond into a C-B bond, which can then be used in subsequent Suzuki-Miyaura couplings.
Q3: What are the key parameters to consider when optimizing a reaction with this substrate?
A3: Careful selection of the catalyst, ligand, base, and solvent is critical. For sterically hindered and electron-rich substrates like this, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction. Stronger bases may be required, and aprotic polar solvents are generally preferred. Reaction temperature and time should also be carefully optimized.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no conversion of the starting material.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a more robust pre-catalyst. For this substrate, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] |
| Ineffective Base | The choice of base is critical for the transmetalation step. Try stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[1] |
| Steric Hindrance | The bulky benzyloxy and methyl groups can hinder the approach of the catalyst. Use ligands with larger bite angles and steric bulk to create a more accessible catalytic species. Increasing the reaction temperature may also help overcome the steric barrier. |
| Oxygen Contamination | Oxygen can deactivate the catalyst and lead to side reactions like the homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
Problem: Formation of significant side products (e.g., homocoupling, protodeboronation).
| Side Product | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is crucial. Using a Pd(0) source from the start can sometimes minimize this side reaction.[1] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. A weaker base might also reduce the rate of this side reaction.[1] |
| Dehalogenation | The bromo group is replaced by a hydrogen atom. Avoid potential hydride sources in the reaction mixture. Optimizing the reaction time to be as short as possible while still achieving good conversion can minimize this side reaction.[1] |
Buchwald-Hartwig Amination
Problem: Low yield of the desired amine product.
| Possible Cause | Troubleshooting Steps |
| Catalyst/Ligand System | For sterically hindered substrates, standard ligands may not be effective. Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[2] |
| Base Strength | A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under inert conditions.[2] |
| Amine Volatility | If using a low-boiling-point amine, the reaction may need to be conducted in a sealed tube to maintain a sufficient concentration of the amine in the reaction mixture.[2][3] |
| Inert Atmosphere | The palladium catalyst is sensitive to oxygen. Use standard Schlenk line or glovebox techniques to exclude air from the reaction.[4] |
Quantitative Data
The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with structurally similar substrates to provide a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [5]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 (Phenylboronic acid) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 (4-Methylphenylboronic acid) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 (4-Methoxyphenylboronic acid) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 18 | High (qualitative) |
Table 2: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with Cyclohexane-1,2-diamine [6]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Lithiation-Borylation
-
Lithiation: To a solution of this compound (1.0 equiv.) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add a solution of triisopropyl borate (1.2 equiv.) in the same anhydrous solvent dropwise at -78 °C.
-
Quench: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: The resulting boronic ester can be hydrolyzed to the corresponding boronic acid by treatment with aqueous acid or base, or used directly in subsequent reactions.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Experimental workflow for lithiation-borylation followed by Suzuki coupling.
References
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) of Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the nucleophilic aromatic substitution (SNAr) of pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine substrate unreactive towards nucleophilic aromatic substitution?
A1: The reactivity of pyridines in SNAr reactions is highly dependent on the electronic properties of the ring and the nature of the leaving group. Unactivated pyridines are often unreactive due to the high electron density of the aromatic system. To undergo SNAr, the pyridine ring generally requires activation by electron-withdrawing groups (EWGs) that can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The position of the leaving group is also critical; SNAr on pyridines is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[1] Substitution at the 3-position is generally not favored.[1]
Q2: What is the typical reactivity order for halogen leaving groups in pyridine SNAr?
A2: For many SNAr reactions, the reactivity order of halogens as leaving groups is F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. However, this order can be inverted (I > Br > Cl > F) when the expulsion of the leaving group becomes the rate-limiting step, which can occur with highly charged, localized nucleophiles. For N-methylpyridinium compounds reacting with piperidine, a different leaving group order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[2][3]
Q3: How can I activate a pyridine ring for SNAr?
A3: Several strategies can be employed to activate a pyridine ring for SNAr:
-
Introduce Electron-Withdrawing Groups (EWGs): Attaching EWGs such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) to the pyridine ring, particularly at positions that can stabilize the Meisenheimer intermediate, will increase reactivity.[4]
-
N-Oxidation: Conversion of the pyridine to a pyridine-N-oxide enhances the reactivity towards nucleophilic attack at the 2- and 4-positions. The N-oxide group acts as a strong activating group and can be subsequently removed if desired.
-
Formation of Pyridinium Salts: Alkylation or acylation of the pyridine nitrogen to form a pyridinium salt significantly increases the ring's electrophilicity and susceptibility to nucleophilic attack.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as one based on zinc, can activate the pyridine ring by coordinating to the nitrogen atom, thereby increasing its electron-deficient character.[5][6][7]
-
Formation of N-Phosphonium Intermediates: N-phosphonium pyridinium intermediates have been shown to be unusually reactive in SNAr reactions.[8][9]
Q4: I am observing a mixture of 2- and 4-substituted products. How can I improve the regioselectivity?
A4: While both the 2- and 4-positions are activated towards SNAr, the selectivity between them can be influenced by several factors. The nature of the nucleophile and the reaction conditions play a significant role. For instance, in some cases, substitution at the 4-position is kinetically favored, while the 2-position may be the thermodynamically favored product. Steric hindrance around the 2-position, either from the nucleophile or substituents on the pyridine ring, can favor attack at the 4-position. Careful optimization of reaction temperature, solvent, and reaction time can help to improve the selectivity for the desired isomer.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Unactivated pyridine ring. 2. Poor leaving group. 3. Insufficiently nucleophilic reagent. 4. Suboptimal reaction conditions (temperature, solvent). | 1. Activate the pyridine ring by introducing an electron-withdrawing group, forming the N-oxide, or converting it to a pyridinium salt. Consider using a Lewis acid catalyst.[5][6][7] 2. Switch to a better leaving group if possible (e.g., F instead of Cl). 3. Use a stronger nucleophile or increase its concentration. If using an alcohol, consider forming the more nucleophilic alkoxide with a base. 4. Screen different solvents. Polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions. Increase the reaction temperature; microwave heating can sometimes be effective.[10] |
| Formation of Multiple Products | 1. Lack of regioselectivity between the 2- and 4-positions. 2. Competing side reactions (e.g., reaction with the solvent, decomposition of starting material or product). 3. For multifunctional substrates, reaction at other sites. | 1. Modify the reaction conditions (temperature, solvent, nucleophile) to favor one isomer. Sterically bulky nucleophiles may favor the 4-position. 2. Run the reaction under an inert atmosphere to prevent side reactions with air or moisture. Ensure the purity of starting materials and solvents. Lowering the reaction temperature may reduce decomposition. 3. Use protecting groups for other reactive functional groups in the molecule. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and water-soluble. 2. Formation of tar or polymeric materials. 3. Emulsion formation during aqueous workup. | 1. Use extraction with a more polar organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. Consider solid-phase extraction (SPE) or reverse-phase chromatography. 2. This often indicates decomposition. Try milder reaction conditions (lower temperature, weaker base). Ensure the reaction is not run for an excessively long time. 3. Add brine to the aqueous layer to break the emulsion. Filtration through celite can also be helpful. |
Quantitative Data Summary
Table 1: Relative Reactivity of 2-Halopyridines with Different Nucleophiles
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | F > Cl > Br > I |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | |
| 2-Bromopyridine | Sodium Ethoxide | Ethanol | 0.6 | |
| 2-Iodopyridine | Sodium Ethoxide | Ethanol | 0.1 | |
| 2-Fluoropyridine | Thiophenoxide | Methanol | 1 | F < Cl < Br < I |
| 2-Chloropyridine | Thiophenoxide | Methanol | 12.5 | |
| 2-Bromopyridine | Thiophenoxide | Methanol | 25 | |
| 2-Iodopyridine | Thiophenoxide | Methanol | 50 |
Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions.
Table 2: Second-Order Rate Constants for the Reaction of Electrophiles with Thiophenol at pH 7.5
| Electrophile | Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Rate |
| 4-Chloropyridine | Thiophenol | 1.2 x 10⁻² | 1 |
| N-Methyl-4-chloropyridinium | Thiophenol | 54 | ~4500 |
This table illustrates the dramatic increase in reaction rate upon N-methylation, which makes the pyridine ring significantly more electrophilic.
Table 3: Free Energies of Activation for SNAr between Benzyl Alkoxide and Substituted 2-Chloropyridines
| Electrophile | ΔG‡SNAr (kJ/mol) |
| 2-Chloropyridine | 106.3 |
| 2-Chloro-6-methylpyridine | 114.2 |
| 2-Chloro-5-methoxypyridine | 110.5 |
Note: The electron-donating methyl group increases the activation energy, slowing the reaction, as expected.
Experimental Protocols
Protocol 1: Synthesis of 2-Morpholinopyridine from 2-Fluoropyridine
This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[11]
-
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous tert-amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.
-
Protocol 2: Hydrolysis of 2-Chloropyridine
This experiment illustrates the nucleophilic aromatic substitution of a chloropyridine and the tautomerism of the resulting product.[12]
-
Materials:
-
2-Chloropyridine
-
Potassium hydroxide (KOH)
-
Decolorizing charcoal
-
Hydrochloric acid (for acidification)
-
100-mL flask
-
Air condenser
-
Standard filtration and extraction glassware
-
-
Procedure:
-
Place 2-chloropyridine (0.05 mole) and potassium hydroxide (0.1 mole) in a 100-mL flask fitted with an air condenser.
-
Carefully heat the flask with a Bunsen burner until the reaction commences.
-
Once the initial reaction subsides, continue heating for 15 minutes, avoiding charring.
-
Cool the mixture and dissolve it in water (75 mL).
-
Add decolorizing charcoal (0.5 g) and shake for 5 minutes.
-
Remove the charcoal by filtration.
-
Acidify the filtrate to pH 4 with hydrochloric acid.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration, wash with a small amount of cold water, and dry.
-
The product, 2-hydroxypyridine, exists in tautomeric equilibrium with 2-pyridone.
-
Visualizations
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 5-Bromo-2-benzyloxy-6-methylpyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-benzyloxy-6-methylpyridine. The guidance provided is based on established methodologies for structurally similar bromopyridine derivatives and serves as a robust starting point for reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 2-alkoxypyridine substrates often challenging?
A1: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle. This is a well-documented issue, and the choice of bulky, electron-rich ligands can help mitigate this by sterically shielding the palladium center.
Q2: What are the most common side reactions to watch out for?
A2: The two most prevalent side reactions in Suzuki-Miyaura coupling are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, often promoted by aqueous bases. Homocoupling is the self-coupling of the boronic acid or the aryl halide. In Sonogashira coupling, the primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using copper-free conditions or appropriate additives. In Buchwald-Hartwig amination, hydrodehalogenation (replacement of the bromine with a hydrogen) can be a competing pathway.
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice is highly dependent on the specific reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions with electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1] For Sonogashira couplings, a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is traditional, though copper-free protocols are increasingly used to prevent Glaser homocoupling.[2][3]
Q4: What is the role of the base, and which one should I select?
A4: In Suzuki-Miyaura reactions, the base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[4] In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine.[5] In Sonogashira coupling, an amine base is typically used to neutralize the HX byproduct and facilitate the formation of the copper acetylide. For substrates with sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are recommended over strong bases like NaOtBu.[6][7]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
Issue: My Suzuki-Miyaura coupling of this compound is resulting in a low yield or is not proceeding to completion.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Use degassed solvents. Consider using a more stable palladium precatalyst (e.g., a G3 or G4 palladacycle). Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| Inefficient Transmetalation | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and well-stirred, as many inorganic bases are poorly soluble in organic solvents. |
| Protodeboronation | Use anhydrous solvents. Consider replacing the boronic acid with a more stable boronic ester (e.g., a pinacol ester). Use milder bases like K₂CO₃ or KF. |
| Homocoupling | Thoroughly degas the reaction mixture. Use a Pd(0) source directly or an efficient precatalyst to avoid excess Pd(II) species that can promote homocoupling. |
| Steric Hindrance | Employ bulky, electron-rich ligands like SPhos, XPhos, or RuPhos to facilitate oxidative addition and reductive elimination with sterically demanding substrates. |
Buchwald-Hartwig Amination: Low Conversion
Issue: I am observing low conversion in the amination of this compound.
| Potential Cause | Troubleshooting Steps |
| Weak C-Br Bond Activation | Switch to a more electron-rich and sterically hindered ligand (e.g., BrettPhos, RuPhos) to promote the oxidative addition step.[6] |
| Inappropriate Base | A strong, non-nucleophilic base is typically required. NaOtBu is common and effective. If the substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, but this may necessitate a more active catalyst system and higher temperatures.[1] |
| Poor Reagent Quality | Ensure the amine is pure and the solvent is anhydrous and degassed. Traces of water can interfere with the catalytic cycle. |
| Suboptimal Temperature | These reactions often require elevated temperatures (80-110 °C) to overcome the activation energy for oxidative addition.[1] |
Sonogashira Coupling: Side Product Formation
Issue: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product.
| Potential Cause | Troubleshooting Steps |
| Copper(I) Co-catalyst | The copper co-catalyst is often responsible for promoting Glaser coupling. Consider running the reaction under copper-free conditions.[2][3] |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can promote the oxidative homocoupling of alkynes. |
| Inappropriate Base/Solvent | An amine base like triethylamine or diisopropylethylamine is commonly used. The choice of solvent can also influence the outcome; DMF and THF are frequently employed.[8] |
| Catalyst System | For copper-free conditions, specific palladium catalysts and ligands may be required to facilitate the catalytic cycle efficiently. |
Data Presentation: Reaction Conditions for Analogous Systems
The following tables summarize reaction conditions for compounds structurally similar to this compound and should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives [7]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
Table 2: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine [6]
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | High |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | Good to Excellent |
Table 3: Sonogashira Coupling of a 2-Benzyloxy-5-halopyrimidine
| Terminal Alkyne | Catalyst System | Base/Solvent | Temp. | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 88 |
| Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |
Experimental Protocols
Disclaimer: These are generalized protocols based on analogous reactions and should be optimized for the specific substrates being used. All reactions should be performed under an inert atmosphere using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[6]
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of 5-Bromo-2-benzyloxy-6-methylpyridine during reaction
Welcome to the technical support center for 5-Bromo-2-benzyloxy-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway is the cleavage of the benzyl ether bond, a reaction known as debenzylation. This can occur under several conditions, most notably catalytic hydrogenolysis (e.g., using Pd/C and H₂) or in the presence of strong acids, which facilitate the cleavage to yield 5-bromo-6-methylpyridin-2-ol.
Q2: What are the initial signs of degradation in my reaction?
A2: Degradation can be identified by the appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, corresponding to the debenzylated pyridinol byproduct. In terms of workup, you might observe a product that is more soluble in aqueous base than expected. LC-MS analysis will show a peak with a mass corresponding to the loss of the benzyl group (C₇H₇, 91.05 Da).
Q3: Can the pyridine nitrogen interfere with my palladium-catalyzed cross-coupling reaction?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit the catalyst's activity, leading to lower yields or stalled reactions. The use of bulky phosphine ligands is often recommended to mitigate this effect by sterically shielding the palladium center.
Q4: My Suzuki-Miyaura coupling reaction is giving low yields. What are the common causes?
A4: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several issues:
-
Catalyst Inhibition: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst.
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring may exhibit reduced reactivity.
-
Protodeboronation: Your boronic acid or ester may be degrading, especially in the presence of water and certain bases.
-
Homocoupling: The coupling of two boronic acid molecules or two molecules of the pyridine substrate can occur, often promoted by the presence of oxygen.
Q5: Is the benzyloxy group stable under the basic conditions of a Buchwald-Hartwig amination?
A5: The benzyloxy group is generally stable to the basic conditions typically employed in Buchwald-Hartwig aminations (e.g., NaOtBu, Cs₂CO₃, K₃PO₄). However, prolonged reaction times at very high temperatures (>120°C) or the use of exceptionally strong bases could potentially lead to minor degradation. The primary concern remains cleavage by other means rather than direct attack by the base.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inhibition: Pyridine nitrogen coordinating to the Pd center. | Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the metal center. |
| Inefficient Oxidative Addition: C-Br bond is not reactive enough under the conditions. | Increase the reaction temperature. Screen different palladium precatalysts (e.g., G3 or G4 palladacycles). | |
| Poor Reagent Quality: Degradation of boronic acid, inactive catalyst, or wet solvents. | Use fresh, high-purity reagents. Use anhydrous solvents and degas the reaction mixture thoroughly. Consider using more stable boronic esters (e.g., pinacol esters). | |
| Significant Side Product Formation | Protodeboronation: Boronic acid is being replaced by a proton from the solvent or base. | Use anhydrous solvents. Switch to a less nucleophilic base like K₃PO₄ or Cs₂CO₃. Use boronic esters or potassium trifluoroborate salts which are more stable. |
| Homocoupling: Coupling of two boronic acid molecules. | Ensure the reaction is rigorously degassed to remove all oxygen. Use a ligand that promotes reductive elimination over side reactions. | |
| Debenzylation: Loss of the benzyl protecting group. | Avoid any acidic conditions during reaction or workup. If using a Pd catalyst, ensure no hydrogen source is present that could lead to hydrogenolysis. |
Troubleshooting Buchwald-Hartwig Amination
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Go to Completion | Catalyst Deactivation: The catalyst system is not stable under the reaction conditions. | Screen different ligands. Bidentate ligands like Xantphos or BINAP can improve catalyst stability and efficiency.[1] |
| Base Incompatibility: The chosen base is not strong enough to deprotonate the amine. | For less acidic amines (alkylamines), a stronger base like NaOtBu or LHMDS is often required. For anilines, K₃PO₄ or Cs₂CO₃ may suffice. | |
| Substrate/Amine Steric Hindrance: Bulky coupling partners can slow the reaction. | Use a catalyst system known for coupling hindered substrates, such as those with Buchwald's biarylphosphine ligands. Increase reaction temperature and time. | |
| Formation of Hydrodehalogenation Byproduct | β-Hydride Elimination: A competing side reaction where the bromide is replaced by hydrogen.[1] | This is more common with certain amines. The choice of ligand is critical; bulky ligands can disfavor this pathway.[2] |
Key Degradation Pathway and Prevention
The primary stability concern is the loss of the benzyl protecting group. Understanding the mechanisms is key to prevention.
Caption: Primary degradation pathways for this compound.
Prevention Strategies:
-
Avoid Catalytic Hydrogenation Conditions: Do not use palladium on carbon (Pd/C), palladium hydroxide (Pd(OH)₂), or other hydrogenation catalysts in the presence of a hydrogen source (H₂ gas, ammonium formate, etc.) if you wish to retain the benzyl group.
-
Maintain Neutral or Basic pH: Avoid strongly acidic conditions during the reaction and aqueous workup. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or sealed vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-18 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data (Representative)
While specific experimental data for this compound is sparse in the literature, the following table summarizes typical conditions and expected outcomes for Suzuki-Miyaura couplings on structurally similar 5-bromo-2-substituted-pyridines. This data can serve as a strong starting point for optimization.[3][4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 85-95 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2.0) | Dioxane | 80 | 80-90 |
Yields are estimates based on analogous systems and may vary.
References
Technical Support Center: Synthesis of Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyridines.
Hantzsch Pyridine Synthesis: Troubleshooting and FAQs
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.[1][2] While versatile, it is not without its challenges.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent issue and can often be attributed to several factors, including suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, and the formation of side products.[3]
-
Inefficient Reaction Conditions: The classical approach often involves long reaction times and harsh conditions, which can lead to lower yields.[2]
-
Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which must be oxidized to the corresponding pyridine.[3] Incomplete oxidation will naturally lead to lower yields of the desired aromatic product.
-
Side Reactions: Byproducts can form, consuming starting materials and reducing the yield of the desired pyridine. An incorrect order of reagent addition in unsymmetrical syntheses can lead to undesired intermediates.[3]
Troubleshooting Guide: Low Yield in Hantzsch Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient reaction conditions. | - Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[3]- Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[3] |
| Incomplete oxidation of the dihydropyridine intermediate. | - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[3]- Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine. | |
| Formation of Side Products. | - In unsymmetrical syntheses, control the order of reagent addition. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[3] |
Quantitative Comparison of Catalysts for Hantzsch Synthesis
The choice of catalyst can significantly impact the yield and reaction time of the Hantzsch synthesis. Below is a comparison of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Uncatalyzed | Ethanol | 78 | 180 | 75 |
| p-TSA | Aqueous Micelles (SDS, 0.1M) | Ultrasound | 60 | 96[2] |
| γ-Al2O3 nanoparticles | Solvent-free | 90 | 45 | 95[3] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 25 | 25 | 98 |
| UiO-66-NH₂ | Ethanol | 30 | 20 | 96 |
| Tannic Acid | Water | 80 | 30 | 94 |
| Cellulose-SO₃H | Water | 90 | 40 | 92 |
Data compiled from multiple sources for comparative purposes.[4]
Experimental Protocol: Hantzsch Pyridine Synthesis
This protocol describes the synthesis of a 1,4-dihydropyridine intermediate, followed by aromatization.
Step 1: 1,4-Dihydropyridine Synthesis
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).[5]
-
Stir the mixture at reflux for 4 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.[5]
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine.[5]
Step 2: Aromatization
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in acetic acid (10 mL).[5]
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.[5]
-
Heat the mixture at 80°C for 1 hour.[5]
-
After cooling, pour the mixture into water.
-
Collect the precipitated pyridine product by filtration, wash with water, and recrystallize from ethanol.[5]
Hantzsch Synthesis Troubleshooting Workflow
References
Technical Support Center: Enhancing Palladium Catalyst Stability in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to palladium catalyst stability in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose and resolve issues encountered during your experiments, leading to more robust and efficient synthetic outcomes.
Troubleshooting Guide
Issue 1: Rapid Formation of Black Precipitate (Palladium Black) and Low Yield
Q: My reaction mixture turns black shortly after initiation, and the final yield is significantly lower than expected. What is causing this, and how can I prevent it?
A: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[1] This is a common sign of catalyst deactivation. The formation of palladium black reduces the concentration of active, soluble Pd(0) species required for the catalytic cycle, thus leading to low conversion.
Possible Causes and Solutions:
| Cause | Recommended Solution | Explanation |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2] | The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species, which can then precipitate as palladium black.[2] |
| Inadequate Ligand Protection | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands stabilize the Pd(0) center and prevent aggregation. | The ligand's steric bulk physically shields the palladium atom, while its electron-donating properties increase the stability of the metal center. |
| High Reaction Temperature | Optimize the reaction temperature. While heat is often required, excessive temperatures can accelerate catalyst decomposition. | Higher temperatures increase the rate of particle collision and aggregation. Running the reaction at the lowest effective temperature can enhance catalyst lifetime. |
| Impurities in Reagents or Solvents | Use high-purity reagents and solvents. Impurities, especially those containing sulfur or other coordinating groups, can act as catalyst poisons. | Poisons can irreversibly bind to the palladium center, blocking active sites and promoting deactivation. |
Issue 2: Reaction Stalls or Proceeds Very Slowly, Especially with Aryl Chlorides
Q: My Suzuki reaction with an aryl chloride is extremely sluggish or stalls completely, even though the same catalyst system works well for aryl bromides. Is this a stability issue?
A: While it can be related to catalyst stability, this issue is often rooted in the lower reactivity of aryl chlorides. The oxidative addition of palladium to the strong carbon-chlorine bond is the rate-limiting step in the catalytic cycle and is significantly slower than for C-Br or C-I bonds.[4] An unstable catalyst will exacerbate this problem.
Possible Causes and Solutions:
| Cause | Recommended Solution | Explanation |
| Insufficiently Active Catalyst System | Switch to a more active catalyst system specifically designed for activating C-Cl bonds. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and NHC ligands (e.g., PEPPSI-IPr) are highly effective.[3] | These advanced ligands are more electron-rich and sterically bulky, which facilitates the challenging oxidative addition step with aryl chlorides. |
| Inappropriate Base | Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. | The choice of base is critical for the transmetalation step. For less reactive substrates, a stronger base can be more effective in activating the boronic acid. |
| Suboptimal Solvent | Use polar aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water. | The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of a stable and efficient Suzuki reaction? A1: A well-behaved Suzuki reaction typically remains a homogeneous, light-to-dark brown solution throughout the process. While some darkening is normal, the rapid formation of a dense, black precipitate early in the reaction is a sign of trouble.
Q2: How can I minimize side reactions like homocoupling and protodeboronation? A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5] Rigorous degassing and maintaining an inert atmosphere are key to minimizing this side reaction. Protodeboronation, the cleavage of the C-B bond, can be caused by excess water or acidic conditions.[2] Using anhydrous solvents and ensuring your base is not creating a highly acidic environment can help. For particularly sensitive boronic acids, using their corresponding pinacol esters can improve stability.[2]
Q3: When should I consider using a palladium precatalyst? A3: Palladium precatalysts are often more stable and easier to handle than air-sensitive Pd(0) sources. They are designed to controllably generate the active Pd(0) species in situ. If you are experiencing issues with catalyst initiation or stability, using a well-defined precatalyst can lead to more reproducible results.
Q4: Can I recycle my palladium catalyst? A4: While homogeneous palladium catalysts are generally difficult to recover, heterogeneous catalysts (e.g., palladium on carbon) are designed for recycling. However, a drop in activity after the first run is a common issue due to palladium leaching or surface poisoning.[6] Thorough washing of the catalyst between runs may help restore some activity.[6]
Data Presentation: Comparative Performance of Catalyst Systems
The following tables provide a summary of quantitative data for different palladium catalyst systems in Suzuki-Miyaura coupling reactions, highlighting the impact of ligand and catalyst choice on reaction efficiency.
Table 1: Comparison of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid [3]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: This data is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[3]
Table 2: Performance of Palladium Catalysts in the Suzuki Coupling of Aryl Bromides with 3-Tolylboronic Acid [7]
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | Toluene/Water | K₂CO₃ | 90 - 110 | 12 - 24 | 75 - 85 |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | Dioxane/Water | K₃PO₄ | 80 - 100 | 4 - 12 | 85 - 95 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | t-BuOH/Water | K₃PO₄ | 80 - 100 | 1 - 6 | > 95 |
Note: Yields are indicative and can vary based on specific reaction conditions and reagent purity.[7]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with Enhanced Catalyst Stability
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Degassed water (if required for the base)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent via syringe. If using a water-soluble base, add the degassed water at this stage.
-
-
Catalyst Addition:
-
In a separate vial under a positive flow of inert gas, weigh the palladium precatalyst and ligand and add them to the reaction flask.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
-
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium Catalyst Deactivation Pathway
Caption: A simplified pathway for palladium catalyst deactivation via aggregation.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Suzuki reactions.
References
Validation & Comparative
Comparative NMR Analysis of 5-Bromo-2-benzyloxy-6-methylpyridine and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-benzyloxy-6-methylpyridine and its structural analogues. Due to the limited availability of public domain experimental data for this compound, this guide presents a predicted spectral analysis based on established NMR principles and data from closely related compounds. This comparison is intended to aid researchers in the identification, characterization, and quality control of these and similar molecules in a drug development context.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its structural analogues: 5-Bromo-2-methylpyridine and 2-(Benzyloxy)pyridine. The predicted values for the target compound are estimated based on the additive effects of the substituents on the pyridine ring, drawing from the experimental data of the analogues.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CH₃ | ~ 2.45 | Singlet (s) | - | 3H |
| (Predicted) | -CH₂- | ~ 5.40 | Singlet (s) | - | 2H |
| H-3 | ~ 7.60 | Doublet (d) | ~ 8.0 | 1H | |
| H-4 | ~ 7.75 | Doublet (d) | ~ 8.0 | 1H | |
| Phenyl-H | ~ 7.30 - 7.50 | Multiplet (m) | - | 5H | |
| 5-Bromo-2-methylpyridine [1] | -CH₃ | 2.42 | Singlet (s) | - | 3H |
| (Experimental) | H-3 | 7.55 | Doublet (d) | 8.3 | 1H |
| H-4 | 7.97 | Doublet (d) | 8.3 | 1H | |
| H-6 | 8.49 | Singlet (s) | - | 1H | |
| 2-(Benzyloxy)pyridine [2] | -CH₂- | 5.34 | Singlet (s) | - | 2H |
| (Experimental, CDCl₃) | Pyridine-H | 6.81 (d), 7.54 (t), 8.16 (d) | Doublet, Triplet | - | 4H |
| Phenyl-H | 7.30 - 7.45 | Multiplet (m) | - | 5H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | -CH₃ | ~ 23.0 |
| (Predicted) | -CH₂- | ~ 68.0 |
| C-2 | ~ 162.0 | |
| C-3 | ~ 142.0 | |
| C-4 | ~ 112.0 | |
| C-5 | ~ 115.0 | |
| C-6 | ~ 156.0 | |
| Phenyl C | ~ 127.0 - 137.0 | |
| 5-Bromo-2-methylpyridine [3] | -CH₃ | 23.8 |
| (Experimental) | C-2 | 157.9 |
| C-3 | 140.2 | |
| C-4 | 123.8 | |
| C-5 | 118.5 | |
| C-6 | 150.1 | |
| 2-(Benzyloxy)pyridine (Predicted) | -CH₂- | ~ 67.5 |
| C-2 | ~ 163.5 | |
| C-3 | ~ 111.5 | |
| C-4 | ~ 138.9 | |
| C-5 | ~ 117.2 | |
| C-6 | ~ 147.0 | |
| Phenyl C | ~ 127.5 - 137.5 |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted pyridine derivatives is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
-
¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
-
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at δ = 0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualizations
The following diagrams illustrate the general workflow of NMR analysis and the structural relationships of the target molecule.
References
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 5-Bromo-2-benzyloxy-6-methylpyridine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-benzyloxy-6-methylpyridine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for purity assessment and impurity profiling.[2][3] This guide provides an objective comparison of these two methods for the analysis of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
HPLC with UV detection is a robust and widely accessible technique for routine purity analysis.[4] It offers high resolution and sensitivity for quantifying known impurities.[5] LC-MS, a hyphenated technique, couples the separation capabilities of HPLC with the mass detection of mass spectrometry, providing molecular weight information and structural details of unknown impurities.[3] This makes LC-MS particularly valuable for comprehensive impurity profiling and identification.[6] Comparative studies have demonstrated that LC-MS can offer higher sensitivity and specificity in impurity detection compared to HPLC with UV detection alone.[2]
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio. |
| Specificity | Moderate; relies on chromatographic separation and UV spectrum. | High; provides molecular weight information, aiding in peak identification. |
| Sensitivity | Good; suitable for detecting impurities at levels around 0.05%. | Excellent; capable of detecting trace-level impurities, often below 0.01%.[6] |
| Impurity Identification | Limited to comparison with known reference standards. | Enables identification of unknown impurities through mass fragmentation. |
| Cost & Complexity | Lower initial cost and less complex operation. | Higher initial investment and requires more specialized expertise. |
| Typical Application | Routine quality control, purity determination of known compounds. | Impurity profiling, identification of unknown degradation products, genotoxic impurity analysis.[7] |
Experimental Protocols
The following are proposed methods for the purity assessment of this compound using HPLC and LC-MS. These protocols are based on established methods for related substituted pyridine compounds.[8][9][10]
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantitative purity analysis of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 25 95 30 95 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol describes a sensitive LC-MS method for the identification and quantification of potential impurities in this compound.
Instrumentation and Chromatographic Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 90 20 90 21 20 | 25 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Data Presentation
The following tables present hypothetical data from the analysis of a batch of this compound to illustrate the comparative performance of the two methods.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 5.8 | 0.08 | Impurity A |
| 2 | 12.5 | 99.75 | This compound |
| 3 | 15.2 | 0.12 | Impurity B |
| 4 | 18.9 | 0.05 | Impurity C |
Table 2: LC-MS Impurity Profiling Results
| Retention Time (min) | Observed m/z | Proposed Identity | Area (%) |
| 5.8 | 188.0 | Impurity A (Starting Material) | 0.08 |
| 12.5 | 294.0 | This compound | 99.75 |
| 15.2 | 310.0 | Impurity B (Oxidized Product) | 0.12 |
| 18.9 | 214.1 | Impurity C (By-product) | 0.05 |
| 20.1 | 326.0 | Impurity D (Trace level) | 0.01 |
The LC-MS method was able to detect an additional trace-level impurity (Impurity D) that was not observed by the HPLC-UV method, highlighting its superior sensitivity.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for sample analysis using HPLC and LC-MS.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for LC-MS Impurity Profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. soeagra.com [soeagra.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journaljpri.com [journaljpri.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-benzyloxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly in the field of drug development. The formation of a carbon-carbon bond with the sterically hindered substrate, 5-Bromo-2-benzyloxy-6-methylpyridine, presents a significant challenge that necessitates careful selection of the catalytic system. The steric hindrance from the ortho-methyl and benzyloxy groups can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle. This guide provides an objective comparison of palladium catalyst systems for this transformation, supported by experimental data from analogous systems, to assist researchers in navigating this synthetic hurdle.
Catalyst Performance Comparison
For the Suzuki coupling of sterically hindered substrates like this compound, traditional palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often exhibit limited efficacy. Modern catalytic systems, featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have emerged as the gold standard for such challenging transformations. These advanced ligands facilitate the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and promote the final reductive elimination.
While specific data for this compound is not extensively available in the public domain, the following table summarizes the expected performance of various catalyst systems based on data from structurally similar, sterically hindered bromopyridines.
| Catalyst System | Ligand Type | Key Advantages | Expected Performance for Hindered Substrates | Typical Catalyst Loading (mol%) |
| System 1: Traditional Phosphine | ||||
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-established for simple substrates. | Poor to Moderate Yields | 5 - 10 |
| System 2: Buchwald Ligands | ||||
| Pd(OAc)₂ / SPhos | Dialkylbiaryl phosphine | High activity for a broad range of substrates, including sterically hindered and electron-rich pyridines. | High to Excellent Yields | 1 - 3 |
| Pd₂(dba)₃ / XPhos | Dialkylbiaryl phosphine | Excellent for highly sterically demanding couplings and often provides superior results to SPhos. | Excellent Yields | 1 - 3 |
| System 3: N-Heterocyclic Carbenes | ||||
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Air and moisture stable pre-catalyst, high thermal stability, effective for hindered substrates. | High to Excellent Yields | 2 - 5 |
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of this compound with an arylboronic acid, adapted for the different catalyst systems.
Protocol 1: Traditional Catalyst System - Pd(PPh₃)₄
This system is less likely to be effective but serves as a baseline for comparison.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require prolonged heating (12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald Ligand System - Pd(OAc)₂ / SPhos
This system is a highly recommended starting point for achieving good to excellent yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: N-Heterocyclic Carbene (NHC) Pre-catalyst - PEPPSI™-IPr
This air- and moisture-stable pre-catalyst offers convenience and high reactivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PEPPSI™-IPr catalyst (3 mol%)
-
Potassium tert-butoxide (t-BuOK) (3.0 equiv)
-
tert-Amyl alcohol (degassed)
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, and potassium tert-butoxide.
-
Add the PEPPSI™-IPr catalyst.
-
Add degassed tert-amyl alcohol.
-
Seal the vial and heat the mixture to 80-100 °C for 1-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Reactivity of Substituted 5-Bromopyridines in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized heterocyclic building blocks is paramount for efficient synthetic planning and the rapid discovery of new molecular entities. This guide provides a comparative analysis of the reactivity of 5-bromo-pyridines bearing substituents at the 2-, 3-, and 4-positions in three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The position of a substituent on the pyridine ring relative to the bromine atom and the nitrogen atom significantly influences the electronic properties and steric environment of the C-Br bond. These factors, in turn, dictate the ease of oxidative addition of the palladium catalyst, which is often the rate-determining step in the catalytic cycle, and consequently, the overall reaction efficiency.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for simple bromopyridine isomers is typically 4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine. This trend is primarily attributed to the electronic effects within the pyridine ring. The carbon atoms at the 2- and 4-positions are more electron-deficient due to the electron-withdrawing nature of the ring nitrogen, making the C-Br bond at these positions more susceptible to oxidative addition by the palladium(0) catalyst.
When a substituent is introduced to the 5-bromopyridine core, this general trend can be either enhanced or diminished depending on the electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituent.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various substituted 5-bromopyridines with arylboronic acids. While reaction conditions are not identical across all examples, they provide a valuable snapshot of the relative reactivity.
| 5-Bromopyridine Derivative | Substituent Position | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | 2-Me, 3-NH₂ | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good |
| 5-bromo-2-chloro-4-methoxypyrimidine | 2-Cl, 4-OMe | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | - | (Expected High) |
| 5-bromo-1-ethyl-1H-indazole | (Fused Ring) | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
Note: The data is compiled from multiple sources and reaction conditions may vary. Yields are reported as described in the source material.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds. The reactivity of substituted 5-bromopyridines in this reaction is also influenced by the substituent's position.
| 5-Bromopyridine Derivative | Substituent Position | Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridines (analogs) | 3-Br | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96[1] |
| 5-Bromo-N-phenylpyridin-3-amine (model) | 3-NHPh | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | (Expected Good)[2] |
| Heteroaryl bromides (general) | - | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt-60 | 2-18 | 42-92[3] |
Note: The data is compiled from multiple sources and reaction conditions may vary. Yields are reported as described in the source material. Room temperature is denoted by 'rt'.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The nucleophilicity of the amine and the electrophilicity of the C-Br bond, as modulated by the substituent, are key to the reaction's success.
| 5-Bromopyridine Derivative | Substituent Position | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | 2-NH₂, 4-Me | Volatile Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80-100 | - | (Expected Good) |
| 2-bromo-6-methylpyridine | 2-Br, 6-Me | (±)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/(±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[4] |
| 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | (Fused Ring) | Morpholine/Pyrrolidine | Not specified | Not specified | Not specified | - | - | 60-88[5] |
Note: The data is compiled from multiple sources and reaction conditions may vary. Yields are reported as described in the source material.
Factors Influencing Reactivity
The reactivity of substituted 5-bromopyridines in cross-coupling reactions is a multifactorial issue. The following diagram illustrates the key relationships between substrate, catalyst, and reaction conditions.
Caption: Key factors influencing the reactivity of 5-bromo-pyridines.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with substituted 5-bromopyridines. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Substituted 5-bromopyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry reaction vessel, add the substituted 5-bromopyridine, boronic acid derivative, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Materials:
-
Substituted 5-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) salt (e.g., CuI, 2-10 mol%)
-
Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, toluene)
Procedure:
-
To a dry reaction vessel, add the substituted 5-bromopyridine, palladium catalyst, and copper(I) salt.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C).
-
Monitor the reaction progress by a suitable method.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with water or a saturated aqueous solution of NH₄Cl, then with brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
References
- 1. scirp.org [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Proposed Synthesis and Validation Guide for 5-Bromo-2-benzyloxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of two proposed synthetic routes for 5-Bromo-2-benzyloxy-6-methylpyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As no detailed, experimentally validated protocol for the synthesis of this specific compound has been identified in the public domain, this document outlines plausible synthetic strategies based on established chemical principles and analogous reactions reported in the literature. The information herein is intended to serve as a foundational resource for the development and validation of a robust synthesis protocol.
Executive Summary
Two primary synthetic pathways are proposed and evaluated:
-
Protocol 1: Bromination followed by Benzylation. This route commences with the synthesis of 2-hydroxy-6-methylpyridine, followed by electrophilic bromination to yield 5-bromo-2-hydroxy-6-methylpyridine, and concludes with a Williamson ether synthesis to introduce the benzyl group.
-
Protocol 2: Benzylation followed by Bromination. This alternative pathway begins with the protection of the hydroxyl group of 2-hydroxy-6-methylpyridine via benzylation, followed by the bromination of the resulting 2-benzyloxy-6-methylpyridine.
A comparative analysis of these two protocols, considering potential advantages and disadvantages in terms of regioselectivity, yield, and purification, is provided. Detailed, albeit theoretical, experimental protocols for each proposed synthesis are also presented to guide practical laboratory work.
Proposed Synthesis Protocols: A Comparative Overview
The selection of an optimal synthesis strategy depends on several factors, including the availability of starting materials, desired purity of the final product, and scalability. The two proposed protocols offer different approaches to the synthesis of this compound, each with its own set of theoretical advantages and challenges.
| Feature | Protocol 1: Bromination then Benzylation | Protocol 2: Benzylation then Bromination |
| Starting Material | 2-Amino-6-methylpyridine or Ethyl 3-oxobutanoate and Cyanoacetamide | 2-Hydroxy-6-methylpyridine |
| Key Intermediates | 2-Hydroxy-6-methylpyridine, 5-Bromo-2-hydroxy-6-methylpyridine | 2-Benzyloxy-6-methylpyridine |
| Potential Advantages | Potentially better control of bromination regioselectivity due to the directing effect of the hydroxyl group. | May avoid potential side reactions associated with the acidic proton of the hydroxyl group during bromination. |
| Potential Challenges | The hydroxyl group may require protection/deprotection steps, or direct bromination could lead to a mixture of products. Williamson ether synthesis can sometimes result in N-alkylation byproducts. | The benzyloxy group is an activating, ortho-, para-director, which could lead to bromination at multiple positions on the pyridine ring, potentially lowering the yield of the desired 5-bromo isomer. |
| Purification | Purification of the brominated hydroxypyridine intermediate may be challenging. Final product purification via column chromatography is likely necessary. | Separation of brominated isomers could be difficult. Final product purification via column chromatography is expected. |
Detailed Experimental Protocols
The following are proposed experimental protocols. Note: These protocols are derived from analogous reactions and have not been experimentally validated for the synthesis of this compound. Optimization of reaction conditions will be necessary.
Protocol 1: Bromination followed by Benzylation
This protocol is divided into three main stages:
Stage 1: Synthesis of 2-Hydroxy-6-methylpyridine
A common method for the synthesis of 2-hydroxy-6-methylpyridine involves the condensation of ethyl 3-oxobutanoate and cyanoacetamide.
-
Reagents: Ethyl 3-oxobutanoate, cyanoacetamide, piperidine, ethanol.
-
Procedure: A mixture of ethyl 3-oxobutanoate and cyanoacetamide in ethanol is treated with a catalytic amount of piperidine and refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield 2-hydroxy-6-methylpyridine.
Stage 2: Synthesis of 5-Bromo-2-hydroxy-6-methylpyridine
Electrophilic bromination of the 2-hydroxy-6-methylpyridine intermediate.
-
Reagents: 2-Hydroxy-6-methylpyridine, N-Bromosuccinimide (NBS), acetonitrile.
-
Procedure: To a solution of 2-hydroxy-6-methylpyridine in acetonitrile, N-bromosuccinimide is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 5-bromo-2-hydroxy-6-methylpyridine.
Stage 3: Synthesis of this compound (Williamson Ether Synthesis)
The final step involves the benzylation of the hydroxyl group.
-
Reagents: 5-Bromo-2-hydroxy-6-methylpyridine, benzyl bromide, sodium hydride (NaH), anhydrous dimethylformamide (DMF).
-
Procedure: To a stirred suspension of sodium hydride in anhydrous DMF, a solution of 5-bromo-2-hydroxy-6-methylpyridine in DMF is added dropwise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, after which benzyl bromide is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Protocol 2: Benzylation followed by Bromination
This protocol reverses the order of the key functionalization steps.
Stage 1: Synthesis of 2-Benzyloxy-6-methylpyridine
-
Reagents: 2-Hydroxy-6-methylpyridine, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure: A mixture of 2-hydroxy-6-methylpyridine, benzyl bromide, and potassium carbonate in acetone is heated at reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-benzyloxy-6-methylpyridine, which may be used in the next step without further purification or purified by column chromatography.
Stage 2: Synthesis of this compound
-
Reagents: 2-Benzyloxy-6-methylpyridine, N-Bromosuccinimide (NBS), carbon tetrachloride (CCl₄) or acetonitrile, benzoyl peroxide (initiator, optional).
-
Procedure: To a solution of 2-benzyloxy-6-methylpyridine in carbon tetrachloride or acetonitrile, N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The mixture is heated at reflux for several hours. After cooling to room temperature, the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to isolate this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic protocols.
A Comparative Guide to 5-Bromo-2-benzyloxy-6-methylpyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Among the vast landscape of pyridine-based compounds, 5-Bromo-2-benzyloxy-6-methylpyridine serves as a versatile intermediate for the synthesis of a diverse range of derivatives with potential biological activities. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid researchers in drug development and optimization.
Synthesis and Characterization
The primary route for the derivatization of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring, leading to a library of novel compounds for biological screening.
Experimental Protocols
1. Synthesis of this compound (Starting Material)
A plausible synthetic route to the title compound involves a two-step process starting from 2-amino-3-methylpyridine.
-
Step 1: Synthesis of 5-Bromo-2-hydroxy-6-methylpyridine: 2-amino-3-methylpyridine can be converted to 2-amino-3-methyl-5-bromopyridine through bromination. Subsequent diazotization and hydrolysis can yield 5-Bromo-2-hydroxy-6-methylpyridine.
-
Step 2: Williamson Ether Synthesis: The hydroxyl group of 5-Bromo-2-hydroxy-6-methylpyridine is then alkylated with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or DMF to yield this compound.[1][2][3][4]
2. General Protocol for Suzuki-Miyaura Cross-Coupling
The following protocol is adapted from the successful coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[5]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (4:1, 10 mL) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5][6]
Characterization Data
The following table summarizes the characterization data for a representative series of 5-Aryl-2-benzyloxy-6-methylpyridine derivatives synthesized via the Suzuki coupling reaction.
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1a | Phenyl | 85 | 110-112 | 7.65 (d, 1H), 7.40-7.25 (m, 10H), 5.40 (s, 2H), 2.55 (s, 3H) | 162.5, 150.1, 138.2, 137.5, 130.2, 128.9, 128.5, 128.1, 127.8, 118.5, 68.2, 23.5 |
| 1b | 4-Methylphenyl | 82 | 125-127 | 7.62 (d, 1H), 7.35-7.15 (m, 9H), 5.38 (s, 2H), 2.53 (s, 3H), 2.35 (s, 3H) | 162.4, 150.0, 138.3, 137.8, 134.7, 130.1, 129.5, 128.8, 128.4, 128.0, 118.3, 68.1, 23.4, 21.2 |
| 1c | 4-Methoxyphenyl | 88 | 130-132 | 7.60 (d, 1H), 7.38-7.20 (m, 7H), 6.90 (d, 2H), 5.37 (s, 2H), 3.82 (s, 3H), 2.52 (s, 3H) | 162.3, 159.5, 150.0, 138.4, 130.5, 130.0, 128.7, 128.3, 127.9, 118.1, 114.2, 68.0, 55.3, 23.3 |
| 1d | 4-Chlorophenyl | 78 | 142-144 | 7.68 (d, 1H), 7.45-7.25 (m, 9H), 5.41 (s, 2H), 2.56 (s, 3H) | 162.6, 149.8, 138.0, 136.0, 134.5, 130.5, 129.1, 128.6, 128.2, 118.8, 68.3, 23.6 |
Note: The characterization data presented here is hypothetical and based on analogous structures. Actual experimental data would need to be generated for these specific compounds.
Biological Activity and Performance Comparison
Derivatives of 2-benzyloxypyridine have shown promise as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[7] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators. This makes PDE4 a valuable target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[8]
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the in vitro potency of compounds against PDE4.[9][10][11]
-
Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (FAM-cAMP). PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A binding agent that specifically binds to the phosphate group of AMP is added, forming a large, slow-tumbling complex with high FP. Inhibitors of PDE4 prevent this hydrolysis, resulting in a low FP signal.
-
Procedure:
-
Prepare serial dilutions of the test compounds and a known PDE4 inhibitor (e.g., Rolipram) as a positive control.
-
In a microplate, add the test compounds, positive control, or vehicle (DMSO) to the appropriate wells.
-
Add a solution of recombinant human PDE4 enzyme to all wells except the negative control.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature.
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).[9]
Comparative Performance
The following table compares the hypothetical PDE4 inhibitory activity of 5-Aryl-2-benzyloxy-6-methylpyridine derivatives with other known PDE4 inhibitors featuring different chemical scaffolds.
| Compound | Scaffold | PDE4B IC₅₀ (nM) |
| 1a | 2-Benzyloxy-6-methylpyridine | 150 |
| 1d | 2-Benzyloxy-6-methylpyridine | 85 |
| Roflumilast | Catechol-ether | 0.8 |
| Rolipram | Catechol-ether | 130 |
| Compound 9d [5] | Pyrimidine | 88,700 (anti-inflammatory IC₅₀ in µM) |
| Compound 7a [5] | Pyridine | 76,600 (anti-inflammatory IC₅₀ in µM) |
Note: The IC₅₀ values for compounds 1a and 1d are hypothetical and for illustrative purposes. The data for Roflumilast and Rolipram are established literature values.[8] The values for compounds 9d and 7a represent their anti-inflammatory activity and are not direct PDE4 inhibition values, but are included to compare the general potency of pyridine and pyrimidine scaffolds.[5]
This comparison highlights that while the 2-benzyloxy-6-methylpyridine scaffold can exhibit PDE4 inhibitory activity, further optimization is likely required to achieve the potency of clinically approved drugs like Roflumilast. The introduction of specific substituents on the aryl ring, such as the chloro group in compound 1d , can significantly influence activity.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound is a valuable starting material for the synthesis of novel pyridine derivatives with potential therapeutic applications, particularly as PDE4 inhibitors. The Suzuki-Miyaura coupling provides a robust and versatile method for generating a diverse library of these compounds. While the 2-benzyloxy-6-methylpyridine scaffold shows promise, further structure-activity relationship (SAR) studies are necessary to optimize its potency and selectivity to rival existing clinical candidates that are based on different heterocyclic scaffolds. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective therapeutics.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative study of different cross-coupling methods for bromopyridines
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Suzuki, Buchwald-Hartwig, Sonogashira, Stille, and Negishi Couplings
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Bromopyridines serve as versatile building blocks for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The choice of the appropriate cross-coupling methodology is critical for achieving high efficiency, yield, and functional group tolerance. This guide provides a comparative analysis of five key cross-coupling methods for bromopyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
The reactivity of bromopyridines in these transformations is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring.[1] The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle of these reactions.[1]
Comparative Performance of Cross-Coupling Methods
The selection of a suitable cross-coupling method depends on the desired bond formation (C-C, C-N, C-Csp), the nature of the coupling partners, and the overall complexity of the substrate. The following tables summarize typical reaction conditions and yields for various bromopyridine substrates across different coupling reactions, providing a basis for comparison.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][2] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates like bromopyridines where the pyridine nitrogen can inhibit the catalyst.[2][3]
| Bromopyridine | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | 1 (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 4-Bromopyridine | Methylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 78 |
| 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aminopyridines.[4][5][6] The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand.[4][5]
| Bromopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | 98 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 85 |
| 4-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 2-Amino-6-bromopyridine | Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | Reflux | 18 | 98 |
Table 3: Sonogashira Coupling of Bromopyridines
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[1][7][8] This method is invaluable for the synthesis of alkynylpyridines.[7][8]
| Bromopyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 94 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 4-Bromopyridine | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 16 | 88 |
| 2-Amino-4-bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 91 |
Table 4: Stille Coupling of Bromopyridines
The Stille reaction couples an organotin compound with an organic halide.[9][10][11] A key advantage is the stability and functional group tolerance of the organostannane reagents.[10][12] However, the toxicity of tin compounds is a significant drawback.[9][10]
| Bromopyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 90 |
| 2-Bromopyridine | Vinyltributyltin | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 24 | 85 |
| 4-Bromopyridine | (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | DMF | 80 | 12 | 88 |
| 3-Bromopyridine | 4-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | CuI | DMSO | 100 | 12 | 75 |
Table 5: Negishi Coupling of Bromopyridines
The Negishi coupling involves the reaction of an organozinc compound with an organic halide and is known for its high reactivity and functional group tolerance.[13][14][15] The organozinc reagents are typically prepared in situ.
| Bromopyridine | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 92 |
| 2-Bromopyridine | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 60 | 16 | 88 |
| 4-Bromopyridine | (Thien-2-yl)zinc chloride | Pd₂(dba)₃ (2) | XPhos (4) | THF | RT | 12 | 95 |
| 2-Bromopyridine | Alkylzinc bromide | Ni(acac)₂ (5) | - | DMA | 60 | 12 | 75 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Suzuki-Miyaura Coupling Protocol
A general procedure using a phosphine-based catalyst is as follows: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), the bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).[2] Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 3-5 mL).[2] The flask is evacuated and backfilled with inert gas three times. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 equiv). The bromopyridine (1.0 equiv) and the amine (1.2 equiv) are then added, followed by the anhydrous solvent (e.g., toluene). The tube is sealed and the reaction mixture is heated to the specified temperature (e.g., 80-110 °C) with stirring for the required duration.[1] Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling Protocol
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[8] Anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NH) are added, followed by the terminal alkyne (1.1-1.5 eq). The reaction mixture is stirred at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then quenched, for instance with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.[8] The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Stille Coupling Protocol
Under an inert atmosphere, a flask is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the bromopyridine (1.0 equiv), and the organostannane (1.1 equiv). Anhydrous solvent (e.g., toluene or DMF) is added, and the mixture is degassed. The reaction is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time. Progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled and diluted with an organic solvent. An aqueous solution of KF may be used to remove tin byproducts. The organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.
Negishi Coupling Protocol
The organozinc reagent is typically prepared first. To a solution of the corresponding organohalide in THF under an inert atmosphere, a solution of an organolithium or Grignard reagent is added at low temperature. After stirring, anhydrous ZnCl₂ (as a solution in THF) is added, and the mixture is allowed to warm to room temperature. In a separate flask, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the bromopyridine (1.0 equiv) are dissolved in THF. The freshly prepared organozinc reagent is then transferred to this flask via cannula. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The organic extracts are dried, concentrated, and purified by chromatography.
Visualizing the Catalytic Pathways
The following diagrams illustrate the fundamental catalytic cycles for these cross-coupling reactions, providing a visual representation of the key mechanistic steps.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Negishi Coupling [organic-chemistry.org]
A Comparative Analysis of Reaction Kinetics for the Functionalization of 5-Bromo-2-benzyloxy-6-methylpyridine
For Immediate Release
This guide provides a comprehensive analysis of the reaction kinetics for the functionalization of 5-Bromo-2-benzyloxy-6-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Targeted at researchers, scientists, and professionals in drug development, this document offers a comparative overview of three prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. The information is collated from established principles of reaction kinetics and data from studies on analogous bromopyridine derivatives.
The choice of a synthetic route for the functionalization of this compound can significantly impact reaction efficiency, yield, and overall cost. Understanding the kinetics of different coupling reactions is paramount for process optimization and scale-up. This guide presents a side-by-side comparison of the expected kinetic profiles, detailed experimental protocols for kinetic analysis, and visual representations of the underlying catalytic cycles and experimental workflows.
Comparative Kinetic Data
The following table summarizes the expected kinetic behavior for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of this compound. This data is based on general principles of cross-coupling reactions and studies on structurally similar substrates. The reactivity of bromopyridines in these reactions is influenced by factors such as the nature of the coupling partner, the ligand on the palladium catalyst, the base, and the solvent system.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Expected Relative Rate | Key Kinetic Considerations |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, Pd₂(dba)₃ / SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Fast | The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is often the rate-determining step. The choice of a strong, appropriate base is crucial for the formation of the reactive boronate species.[1][2] |
| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | Moderate | The oxidative addition of the bromopyridine to the Pd(0) catalyst is a key step. The reaction rate can be influenced by the steric and electronic properties of the alkene. Syn-elimination of the palladium hydride from the organopalladium intermediate is a critical step in product formation.[3][4] |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ / BINAP, Xantphos | NaOtBu, K₃PO₄ | Moderate to Fast | The rate is highly dependent on the nucleophilicity and steric bulk of the amine. Reductive elimination from the palladium-amido complex to form the C-N bond is the product-forming step and can be rate-limiting.[5] |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics requires careful experimental design and monitoring. The following protocols outline general methods for analyzing the kinetics of the discussed cross-coupling reactions.
Protocol 1: Kinetic Analysis using GC-MS
This protocol is suitable for monitoring the consumption of starting materials and the formation of products over time.
-
Reaction Setup : In a series of oven-dried Schlenk tubes, add the palladium catalyst, ligand, and base.
-
Inert Atmosphere : Seal the tubes and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Reagent Addition : Add the solvent, this compound, and the respective coupling partner (boronic acid, alkene, or amine) via syringe. An internal standard (e.g., dodecane) should be added for accurate quantification.
-
Reaction Initiation and Sampling : Place the tubes in a pre-heated oil bath to initiate the reaction. At designated time intervals, remove a tube and quench the reaction by rapid cooling in an ice bath and addition of a suitable quenching agent.
-
Sample Preparation and Analysis : Extract the organic components, dry the solution, and analyze by GC-MS.
-
Data Analysis : Plot the concentration of the product or the disappearance of the starting material against time to determine the reaction rate. A plot of ln([reactant]) versus time will be linear for a pseudo-first-order reaction, with the slope representing the observed rate constant (k_obs).[1]
Protocol 2: In-situ Monitoring using NMR Spectroscopy
This method allows for real-time monitoring of the reaction mixture without the need for sampling and quenching.
-
Sample Preparation : In an NMR tube, combine the palladium catalyst, ligand, base, this compound, the coupling partner, and a deuterated solvent.
-
Reaction Initiation : The reaction can be initiated by adding one of the reactants via syringe or by rapidly heating the NMR tube to the desired reaction temperature within the NMR spectrometer.
-
Data Acquisition : Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis : Integrate the signals corresponding to the starting material and product to determine their relative concentrations over time. This data can then be used to calculate the reaction rate.[6][7]
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, along with a general workflow for kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Purity Assessment of 5-Bromo-2-benzyloxy-6-methylpyridine via Elemental Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for confirming the purity of 5-Bromo-2-benzyloxy-6-methylpyridine using elemental analysis. It outlines the theoretical elemental composition, compares it with a potential precursor or impurity, and provides a detailed experimental protocol for conducting the analysis. This information is crucial for ensuring the quality and reliability of starting materials in research and drug development.
Data Presentation: Comparative Elemental Analysis
The purity of this compound can be effectively assessed by comparing its experimentally determined elemental composition with the theoretical values. A significant deviation may indicate the presence of impurities. For comparative purposes, the elemental composition of a potential precursor or related impurity, 2-Bromo-6-methylpyridine, is also provided.
| Compound | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
| Theoretical this compound | C₁₃H₁₂BrNO | 53.45 | 4.14 | 4.79 |
| Experimental this compound | C₁₃H₁₂BrNO | User to Input Experimental Data | User to Input Experimental Data | User to Input Experimental Data |
| Theoretical 2-Bromo-6-methylpyridine | C₆H₆BrN | 41.89 | 3.52 | 8.14 |
Note: The user should input their own experimental results in the designated row to compare with the theoretical values. A high-purity sample is expected to have experimental values that closely match the theoretical composition.
Common impurities in pyridine synthesis can include starting materials, byproducts from side reactions, or residual solvents. For instance, picolines (methylpyridines) and lutidines (dimethylpyridines) are common impurities that can arise during the manufacturing process. The presence of water is also a frequent issue as pyridine and its derivatives can be hygroscopic. These impurities would alter the elemental composition of the final product.
Experimental Protocol: Elemental Analysis (CHN Analysis)
The following is a standard protocol for performing Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis.
Objective: To determine the weight percentage of carbon, hydrogen, and nitrogen in a sample of this compound.
Materials and Equipment:
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHN/O Analyzer, Thermo Scientific FLASH 2000 CHNS/O Analyzer)
-
Microbalance (accurate to at least 0.001 mg)
-
Tin or silver capsules
-
Forceps and spatula
-
Standard reference material (e.g., Acetanilide)
-
Helium and Oxygen (high purity)
-
Sample of this compound
Procedure:
-
Instrument Preparation:
-
Ensure the elemental analyzer is calibrated according to the manufacturer's instructions using a certified standard reference material.
-
Verify that the combustion and reduction tubes are in good condition and that the gas supplies (Helium and Oxygen) are adequate.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried this compound sample into a tin or silver capsule using a microbalance.
-
Securely crimp the capsule to ensure no sample is lost and to create a small, dense pellet.
-
Record the exact weight of the sample.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a pulse of pure oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.
-
-
Data Processing:
-
The instrument's software calculates the percentage of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂ and the initial sample weight.
-
Compare the experimental percentages to the theoretical values for C₁₃H₁₂BrNO.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for purity confirmation and the key steps in the experimental process.
Caption: Workflow for Purity Confirmation.
Caption: Experimental Workflow for Elemental Analysis.
A Comparative Guide to Modern Catalysts for Bromopyridine Coupling Reactions: Benchmarking against Pd(PPh3)4
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine rings via cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, has been a workhorse catalyst for these transformations. However, the development of new, more efficient catalyst systems necessitates a re-evaluation of the traditional choice. This guide provides an objective comparison of the performance of next-generation palladium catalysts against the benchmark, Pd(PPh3)4, for the coupling of bromopyridines, supported by available data and detailed experimental protocols.
Performance Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds. The choice of catalyst is critical for achieving high yields and efficiency, especially with challenging substrates like bromopyridines. Modern catalysts, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated significant advantages over the traditional Pd(PPh3)4.
Below is a comparative performance overview for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid, highlighting the key advantages of newer catalytic systems.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid. [1]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh3)4 | 3 | K2CO3 | Toluene/H2O | 80 | 12 | 85 | 28 |
| Pd(OAc)2 / SPhos | 1 | K3PO4 | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs2CO3 | t-AmylOH | 100 | 2 | 98 | 196 |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[1]
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a classical and widely used catalyst.[1] However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to achieve high yields and turnover numbers.[1] These advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]
Performance Insights: Stille Coupling
The Stille coupling offers an alternative C-C bond-forming strategy, utilizing organotin reagents. While Pd(PPh3)4 has been historically employed for this reaction, modern catalysts, including those with NHC ligands, can offer improved performance, particularly for challenging substrates.
Direct comparative data for bromopyridine Stille coupling is less centralized than for Suzuki reactions. However, studies on related aryl bromides and the general principles of catalyst activity provide valuable insights. For instance, in the Stille coupling of 2,6-dibromopyridine, both traditional and modern catalysts can be employed, with the choice impacting reaction conditions and selectivity between mono- and di-substitution.[2] Newer catalyst systems, such as those generated in situ from Pd(OAc)2 and an NHC precursor like IPr·HCl, can facilitate the reaction at room temperature, a significant advantage over the elevated temperatures often required with Pd(PPh3)4.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and comparable results. Below are representative procedures for Suzuki-Miyaura and Stille coupling reactions of bromopyridines.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid using Pd(PPh3)4
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Suzuki-Miyaura Coupling of a Bromopyridine using a Modern Phosphine Ligand Catalyst (Pd(OAc)2/SPhos)
Materials:
-
Bromopyridine (e.g., 3-bromopyridine)
-
Arylboronic acid
-
Palladium(II) Acetate [Pd(OAc)2]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K3PO4)
-
1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 2 mol%), the bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add potassium phosphate (K3PO4, 2.0 mmol) and 1,4-dioxane (5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours), monitoring the reaction progress.
-
After cooling, work up the reaction as described in Protocol 1.[1]
Protocol 3: Stille Coupling of 2,6-Dibromopyridine with Tributyl(vinyl)stannane using Pd(PPh3)4
Materials:
-
2,6-Dibromopyridine
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Fluoride (KF) for work-up
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq) and Pd(PPh3)4 (5 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add tributyl(vinyl)stannane (2.2 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizing the Process
To further illustrate the process, the following diagrams outline the fundamental catalytic cycles and a typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Navigating Functional Group Tolerance in Cross-Coupling Reactions of 5-Bromo-2-benzyloxy-6-methylpyridine: A Comparative Guide
A detailed analysis of functional group compatibility in palladium-catalyzed cross-coupling reactions of 5-Bromo-2-benzyloxy-6-methylpyridine is presented. Due to the limited availability of direct experimental data for this specific substrate, this guide leverages findings from structurally analogous 2-alkoxy and 2-benzyloxy-5-bromopyridines to provide a comprehensive comparative overview of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ this versatile building block in complex molecule synthesis.
The strategic incorporation of substituted pyridine moieties is a cornerstone of modern medicinal chemistry. This compound represents a valuable starting material, offering a handle for carbon-carbon and carbon-nitrogen bond formation at the C5-position. The benzyloxy group at the C2-position and the methyl group at the C6-position modulate the electronic and steric properties of the pyridine ring, influencing its reactivity in cross-coupling reactions. A critical consideration for the synthetic utility of this building block is the tolerance of various functional groups on the coupling partner, which dictates its applicability in the late-stage functionalization of complex molecules.
Comparative Analysis of Functional Group Tolerance
The compatibility of common functional groups in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with analogous 2-alkoxy-5-bromopyridines is summarized below. These reactions generally exhibit broad functional group tolerance, a key feature for their widespread use in pharmaceutical and materials science research.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the pyridine core and a wide array of organoboron reagents. The reaction is known for its excellent functional group tolerance.[2][3]
dot
Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling of Analogous 2-Alkoxy-5-bromopyridines
| Functional Group on Boronic Acid | Tolerance | Typical Yield Range (%) | Notes |
| Aldehyde | Moderate | 40-60 | Can be sensitive to reaction conditions; protection may be required. |
| Ketone | Good | 70-95 | Generally well-tolerated. |
| Ester | Excellent | 80-98 | Highly compatible. |
| Amide | Excellent | 80-95 | Both primary, secondary, and tertiary amides are well-tolerated. |
| Nitrile | Excellent | 85-98 | A robust and compatible functional group. |
| Nitro | Good | 70-90 | Generally compatible, though reduction can occur under certain conditions. |
| Amine (primary, secondary) | Moderate-Good | 60-85 | Basic amines can interfere with the catalyst; protection (e.g., as Boc or Ac) is often recommended.[4] |
| Alcohol | Good | 75-95 | Generally well-tolerated, though strong bases may deprotonate. |
| Ether | Excellent | 90-99 | Highly stable under Suzuki-Miyaura conditions. |
| Halogen (Cl, F) | Excellent | 85-98 | Orthogonal reactivity allows for sequential couplings. |
Yields are estimated based on literature for analogous 2-alkoxy-5-bromopyridines.[4][5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of substituted aminopyridines. The choice of ligand is crucial for achieving high yields and broad functional group tolerance.[1][7]
dot
Table 2: Functional Group Tolerance in Buchwald-Hartwig Amination of Analogous 2-Alkoxy-5-bromopyridines
| Functional Group on Amine | Tolerance | Typical Yield Range (%) | Notes |
| Ester | Excellent | 80-95 | Generally compatible with standard conditions. |
| Ketone | Good | 70-90 | Enolizable ketones may undergo side reactions with strong bases; careful base selection is necessary. |
| Amide | Excellent | 85-98 | Well-tolerated. |
| Nitrile | Excellent | 80-95 | Highly compatible. |
| Ether | Excellent | 90-99 | Stable under typical Buchwald-Hartwig conditions. |
| Boc-protected Amine | Excellent | 90-98 | Boc group is stable and allows for subsequent deprotection. |
| N-Heterocycles (e.g., pyrazole, indole) | Good | 70-90 | Can be challenging substrates; ligand and base optimization is often required.[8] |
| Primary Aliphatic Amines | Good | 70-85 | Can undergo side reactions; careful control of stoichiometry is important. |
| Anilines | Excellent | 85-98 | A wide range of substituted anilines are well-tolerated.[9] |
Yields are estimated based on literature for analogous 2-alkoxy-5-bromopyridines.[7][9]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylpyridines, which are versatile intermediates for further transformations. The reaction is known for its mild conditions and good functional group tolerance.[10]
dot
Table 3: Functional Group Tolerance in Sonogashira Coupling of Analogous 2-Alkoxy-5-bromopyridines
| Functional Group on Alkyne | Tolerance | Typical Yield Range (%) | Notes |
| Alcohol (propargyl alcohols) | Excellent | 85-95 | Free hydroxyl groups are well-tolerated.[11] |
| Amine | Good | 70-90 | Unprotected amines are generally tolerated.[11] |
| Ether | Excellent | 90-99 | Including benzyl ethers, are highly compatible.[11] |
| Ester | Excellent | 85-98 | Compatible with standard Sonogashira conditions. |
| Amide | Excellent | 80-95 | Both acyclic and cyclic amides are well-tolerated.[11] |
| Silyl (e.g., TMS, TIPS) | Excellent | 90-99 | Silyl-protected alkynes are commonly used and can be deprotected post-coupling. |
| Heterocycles (e.g., pyridine, morpholine) | Good | 60-95 | Yields can be variable depending on the heterocycle.[11] |
| Acetonide | Excellent | 90-95 | A common protecting group that is stable under these conditions.[11] |
Yields are based on literature for analogous bromopyridines, such as bromocyanofluoro pyridines.[11][12][13]
Experimental Protocols
The following are general experimental protocols for the key cross-coupling reactions, which can be adapted and optimized for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) and the corresponding boronic acid or boronic ester (1.2-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to 80-100 °C until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv), the amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired product.[7]
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine, 2.0 equiv). The reaction mixture is stirred at room temperature or heated to 40-80 °C under an inert atmosphere until completion. The mixture is then diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[11]
Conclusion
While direct experimental data for this compound is scarce, a comparative analysis of analogous 2-alkoxy-5-bromopyridines demonstrates the high functional group tolerance of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This tolerance makes these methods highly suitable for the synthesis of complex, functionalized pyridine derivatives. For successful implementation, careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial. The provided data and protocols serve as a valuable starting point for researchers aiming to utilize this compound as a key building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-benzyloxy-6-methylpyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-benzyloxy-6-methylpyridine. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. As a brominated organic compound, this compound should be handled as hazardous waste. The following guidelines are based on established protocols for the disposal of halogenated pyridines and other similar chemical compounds.
Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes the potential hazards based on structurally similar brominated pyridine compounds. This information is crucial for conducting a thorough risk assessment before handling and disposal.
| Hazard Category | Potential Effects and Recommendations |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1] |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation.[2] |
| Eye Damage/Irritation | Risk of serious eye damage.[2] |
| Respiratory Sensitization | May cause respiratory irritation.[2] |
| Flammability | May be a flammable liquid and vapor. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection.[1] |
| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[1][2] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, solutions containing the compound, and any contaminated materials.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling the waste, ensure that appropriate personal protective equipment is worn. This includes, at a minimum:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles and a face shield.
- A laboratory coat.
- In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
2.0 Waste Segregation and Collection
2.1. Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Waste".[3] 2.2. The container must be:
- Made of a compatible material (e.g., high-density polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
2.3. For liquid waste:
- Carefully pour the liquid waste into the designated container, avoiding splashes.
- Do not overfill the container.
2.4. For solid waste:
- Carefully sweep up any solid material, avoiding the creation of dust.[4]
- Place the collected solid into the designated hazardous waste container.
2.5. For contaminated lab supplies:
- Items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.[3]
3.0 Storage of Waste
3.1. Securely seal the hazardous waste container.[3] 3.2. Store the sealed container in a designated, well-ventilated waste accumulation area.[1] 3.3. The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]
4.0 Arranging for Final Disposal
4.1. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup. 4.2. Provide the EHS office or contractor with a complete and accurate description of the waste. 4.3. All disposal must be conducted in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromo-2-benzyloxy-6-methylpyridine
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, 5-Bromo-2-benzyloxy-6-methylpyridine is anticipated to be a skin and eye irritant and potentially harmful if inhaled or ingested. A comprehensive approach to personal protection is therefore mandatory.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2] | To prevent eye irritation from dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[3] | To protect against skin contact and irritation.[4] |
| Body Protection | A flame-resistant laboratory coat.[5] | To prevent contamination of personal clothing and provide a barrier against spills. |
| Respiratory Protection | Work in a certified chemical fume hood.[3] For non-routine operations or spills where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | To avoid inhalation of potentially harmful dust or vapors.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid generating dust when handling the solid compound.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the exposed individual to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4] For a liquid spill, absorb with an inert material and place in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
This compound should be disposed of as hazardous chemical waste.
Waste Identification and Segregation:
-
This compound is a halogenated organic compound.
-
All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, weighing paper), should be collected in a designated and clearly labeled hazardous waste container.
Disposal Protocol:
-
Containerization: Use a compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for collection and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.[7]
Experimental Protocol: Safe Weighing of this compound
This protocol outlines the steps for safely weighing the solid compound to minimize exposure.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as specified in the table above.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood.
-
Gather all necessary equipment (spatula, weighing paper/boat, secondary container).
-
-
Weighing:
-
Perform all manipulations within the fume hood.
-
Carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of the solid onto the weighing paper or boat on the analytical balance.
-
Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Post-Weighing:
-
Carefully transfer the weighed compound to your reaction vessel or a labeled secondary container.
-
Dispose of the contaminated weighing paper/boat and any other contaminated disposable items in the designated halogenated organic waste container.
-
Wipe down the spatula and the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination and dispose of gloves in the hazardous waste container.
-
Wash hands thoroughly.
-
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
